molecular formula C14H10O6 B077506 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid CAS No. 13987-45-6

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Cat. No.: B077506
CAS No.: 13987-45-6
M. Wt: 274.22 g/mol
InChI Key: UISWLBIMLGAHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H10O6 and its molecular weight is 274.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWLBIMLGAHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448946
Record name 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13987-45-6
Record name 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

CAS Number: 13987-45-6

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in materials science and drug development. Also known by synonyms such as H4dobpdc, this molecule serves as a crucial building block for advanced materials and exhibits potential as a biologically active agent.[1][2] Its rigid biphenyl core, combined with the hydrogen-bonding capabilities of its hydroxyl and carboxylic acid groups, makes it a versatile precursor for the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and complex pharmaceutical intermediates.[1][3]

Physicochemical Properties and Specifications

The unique structural characteristics of this compound, including its planar biphenyl core and synergistic functional groups, underpin its utility.[3] The molecule consists of a biphenyl backbone with two hydroxyl (-OH) groups at the 4 and 4' positions and two carboxylic acid (-COOH) groups at the 3 and 3' positions.[2] This arrangement provides both hydrophilic and hydrophobic characteristics, allowing for its use in diverse chemical environments.[2][3]

PropertyValueReference(s)
CAS Number 13987-45-6[1][2][4]
Molecular Formula C₁₄H₁₀O₆[2][4][5]
Molecular Weight 274.23 g/mol [4][6]
IUPAC Name 5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid[5]
Synonyms H4dobpdc, DHBDCA, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid[1][2]
Appearance White to off-white solid; Light pink sludge post-synthesis[2][3]
Boiling Point (Predicted) 547.1 ± 50.0 °C at 760 mmHg[7]
Density (Predicted) 1.552 ± 0.06 g/cm³[7]
Solubility Soluble in polar solvents such as DMF and water[3]
Storage Sealed in dry, room temperature conditions[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the carboxylation of a 4,4'-biphenol precursor. While various methods exist, a common and efficient approach is the solvothermal reaction using potassium carbonate in a high-boiling amide solvent.[2][8]

Experimental Protocol: Solvothermal Synthesis

This protocol details a high-yield synthesis from 4,4'-Biphenol.[2][8]

Materials:

  • 4,4'-Biphenol (11.20 g)

  • Potassium carbonate (K₂CO₃), anhydrous (24.93 g, 3 equivalents)

  • N,N-Dimethylformamide (DMF) (68 mL)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Equipment:

  • 300 mL steel reactor

  • Stirring mechanism (e.g., magnetic stir bar)

  • Heating mantle or oven capable of reaching 200 °C

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Combine 4,4'-Biphenol (11.20 g) and potassium carbonate (24.93 g) in the 300 mL steel reactor.

  • Add 68 mL of DMF to the reactor.

  • Seal the reactor and place it in the heating apparatus.

  • Heat the mixture to 200 °C while stirring and maintain these conditions for 70 hours.[2]

  • After the reaction period, cool the reactor to room temperature.

  • The product will be a light pink, sludge-like solid.[8] Filter the mixture to separate the solid product from the red-colored DMF solvent.

  • Wash the collected solid with a small amount of fresh DMF to remove residual solvent.

  • Resuspend the solid product in distilled water.

  • Acidify the suspension by slowly adding concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the final product.

  • Filter the resulting white solid, wash thoroughly with distilled water until the filtrate is neutral, and dry under vacuum at 80 °C.

This method has been reported to achieve a yield of approximately 95%.[2] The use of an amide-based solvent like DMF is crucial as it helps prevent the hardening of the intermediate sludge, simplifying the filtration process.[1]

G Workflow for Solvothermal Synthesis reagents Combine Reactants (4,4'-Biphenol, K₂CO₃, DMF) in Steel Reactor reaction Solvothermal Reaction (200 °C, 70 hours, Stirring) reagents->reaction cooling Cool to Room Temperature reaction->cooling filtration1 Filter to Separate Pink Sludge Product cooling->filtration1 acidification Acidify with HCl in Water filtration1->acidification filtration2 Filter White Precipitate acidification->filtration2 drying Wash with Water & Dry filtration2->drying product Final Product: 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid drying->product G General Workflow for MOF Synthesis dissolve Dissolve Linker & Metal Salt in DMF (Ultrasonication) hydrothermal Hydrothermal Reaction in Autoclave (e.g., 180°C, 10h) dissolve->hydrothermal cool Cool to Room Temperature hydrothermal->cool collect Collect Precipitate (Centrifugation) cool->collect wash Wash with DMF & Ethanol collect->wash activate Activate MOF (Heat under Vacuum) wash->activate mof_product Porous MOF Material activate->mof_product G Plausible Apoptosis Signaling Pathway compound Dihydroxy-biphenyl- carboxylic acid derivative mapk Activation of JNK / p38 MAPK compound->mapk downstream Phosphorylation of c-Jun, ATF-2 mapk->downstream genes Increased Expression of FasL, p53, Bax downstream->genes fas FasL Binds to Fas Receptor genes->fas mito Mitochondrial Pathway (Bax) genes->mito cas8 Caspase-8 Activation fas->cas8 cas9 Caspase-9 Activation mito->cas9 cas3 Executioner Caspase-3 Activation cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis G General Chemical Reactivity start 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid oxid Oxidation (e.g., KMnO₄) start->oxid subst Substitution (e.g., Acyl Chlorides) start->subst reduc Reduction (e.g., NaBH₄) start->reduc prod_oxid Quinones oxid->prod_oxid prod_subst Esters / Amides subst->prod_subst prod_reduc Hydroquinones reduc->prod_reduc

References

Solubility of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid in DMF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid in N,N-Dimethylformamide (DMF). Due to the limited availability of precise quantitative data in public literature, this document synthesizes qualitative information from various sources and provides estimated solubility values based on structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in DMF is presented, alongside a visual representation of the experimental workflow.

Core Concepts and Qualitative Solubility Assessment

This compound is a polar organic compound, and its solubility is significantly influenced by the presence of two hydroxyl (-OH) and two carboxylic acid (-COOH) functional groups. These groups can participate in hydrogen bonding with polar solvents. DMF is a polar aprotic solvent, making it a suitable medium for dissolving such compounds.

Multiple sources confirm that this compound is soluble in polar solvents, with DMF being explicitly mentioned.[1] In many synthetic procedures involving this acid, DMF is used as the reaction solvent, often at elevated temperatures, which indicates good solubility under these conditions.[2][3][4] For instance, in the synthesis of metal-organic frameworks, derivatives of biphenyl-4,4'-dicarboxylic acid are dissolved in DMF at temperatures around 120°C.[4]

Quantitative Solubility Data

Temperature (°C)Estimated Solubility in DMF ( g/100 mL)Notes
25 (Room Temp.)~ 0.1 - 0.5Based on the solubility of similar aromatic dicarboxylic acids. The compound is expected to be sparingly to moderately soluble at room temperature.
100~ 0.5 - 1.0Based on recrystallization data for the related biphenyl-4,4'-dicarboxylic acid, where 1.0 g was dissolved in approximately 150 mL of DMF at 100°C, suggesting a solubility of around 0.67 g/100 mL.[5]
120> 1.0Inferred from synthetic protocols where functionalized biphenyl-4,4'-dicarboxylic acids are completely dissolved in DMF at this temperature for reactions, indicating a higher solubility.[4]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in DMF using the isothermal shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • N,N-Dimethylformamide (DMF, analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately pipette a known volume of DMF (e.g., 5 or 10 mL) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid precipitation due to temperature changes.

    • Accurately dilute the filtered supernatant with a known volume of DMF to a concentration within the linear range of the analytical method.

  • Concentration Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound in DMF of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin and respiratory irritant; handle with care.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in DMF.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Concentration Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to vial prep2 Add known volume of DMF prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sampling1 Withdraw supernatant prep3->sampling1 After equilibration sampling2 Filter supernatant sampling1->sampling2 sampling3 Dilute filtered sample sampling2->sampling3 analysis3 Inject sample and determine concentration sampling3->analysis3 analysis1 Prepare standard solutions analysis2 Generate HPLC calibration curve analysis1->analysis2 analysis2->analysis3 calc1 Calculate concentration of saturated solution analysis3->calc1 calc2 Express solubility in g/100 mL or mg/mL calc1->calc2

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (CAS No. 13987-45-6). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes tabulated spectroscopic data and detailed experimental protocols for key analytical techniques.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and data from related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMRDMSO-d₆~12.0 - 13.0Broad SingletCarboxylic acid protons (-COOH)
~10.0 - 11.0Broad SingletPhenolic protons (-OH)
~7.8 - 8.0DoubletProtons ortho to the carboxylic acid group
~7.5 - 7.7Doublet of DoubletsProtons ortho to the biphenyl linkage
~7.0 - 7.2DoubletProtons meta to the carboxylic acid group
¹³C NMRDMSO-d₆~170 - 175SingletCarboxylic acid carbons (-COOH)
~155 - 160SingletCarbon attached to the hydroxyl group
~135 - 140SingletBiphenyl linkage carbons
~130 - 135SingletAromatic CH ortho to the carboxylic acid
~125 - 130SingletCarbon attached to the carboxylic acid group
~120 - 125SingletAromatic CH meta to the carboxylic acid
~115 - 120SingletAromatic CH ortho to the hydroxyl group
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
O-H (Phenol)Stretching3200 - 3600Broad, Medium
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C=O (Carboxylic Acid)Stretching1680 - 1710Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Strong (multiple bands)
C-O (Carboxylic Acid/Phenol)Stretching1200 - 1350Strong
O-H (Carboxylic Acid)Bending920 - 950Broad, Medium
Table 3: Mass Spectrometry (MS) Data
Ionization Mode Parameter Expected Value (m/z) Notes
Electrospray (ESI-)[M-H]⁻273.0399Molecular ion with loss of one proton.
[M-2H]²⁻136.0160Molecular ion with loss of two protons.
[M+Na-2H]⁻295.0218Sodium adduct with loss of two protons.
[M-H-CO₂]⁻229.0495Fragment ion corresponding to the loss of a carboxyl group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its protons and carbon atoms.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 14 ppm.

    • Referencing: The residual DMSO peak at 2.50 ppm is used as an internal reference.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

    • Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid, powdered sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Assign the observed absorption bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Parameters (LC-ESI-MS):

    • Liquid Chromatography (for separation if needed):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

      • Flow Rate: 0.2 - 0.5 mL/min.

    • Mass Spectrometry (Electrospray Ionization - ESI):

      • Ionization Mode: Negative ion mode is generally preferred for carboxylic acids.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas (Nitrogen) Flow: 5-10 L/min.

      • Drying Gas Temperature: 250-350 °C.

      • Mass Range: m/z 50 - 500.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M-H]⁻ in negative mode).

    • Analyze the fragmentation pattern to confirm the structure. Common fragments include the loss of water and carbon dioxide.

    • Compare the observed m/z values with the theoretically calculated values for the expected ions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic Acid Dissolution Dissolution (e.g., DMSO-d6 for NMR, Methanol for MS) Sample->Dissolution FTIR FTIR Spectroscopy (ATR) Sample->FTIR Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H and ¹³C) Filtration->NMR MS Mass Spectrometry (ESI) Filtration->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_FTIR Background Subtraction FTIR->Process_FTIR Process_MS Peak Identification MS->Process_MS Interpretation Structural Elucidation & Functional Group Analysis Process_NMR->Interpretation Process_FTIR->Interpretation Process_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR_Logic_Diagram cluster_1H_NMR ¹H NMR Spectroscopy cluster_13C_NMR ¹³C NMR Spectroscopy Compound This compound H_Signals Observed Proton Signals Compound->H_Signals C_Signals Observed Carbon Signals Compound->C_Signals H_ChemShift Chemical Shift (ppm) H_Signals->H_ChemShift reveals H_Multiplicity Signal Multiplicity (Singlet, Doublet, etc.) H_Signals->H_Multiplicity reveals H_Integration Signal Integration H_Signals->H_Integration reveals Structure_Info Structural Information H_ChemShift->Structure_Info indicates chemical environment H_Multiplicity->Structure_Info indicates neighboring protons H_Integration->Structure_Info indicates proton ratio C_ChemShift Chemical Shift (ppm) C_Signals->C_ChemShift reveals C_ChemShift->Structure_Info indicates carbon types

Caption: Logical relationships in NMR data interpretation for structural analysis.

Thermal Stability of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, a molecule of significant interest in the development of high-performance polymers and as a ligand in the synthesis of metal-organic frameworks (MOFs). Understanding the thermal properties of this compound is critical for its application in materials science and drug development, where thermal stress is a common factor during synthesis, processing, and storage.

Core Concepts and Thermal Behavior

This compound is a rigid aromatic molecule, a structural characteristic that inherently contributes to its high thermal stability. The thermal behavior of this compound is primarily characterized by its high melting point and a distinct decomposition temperature. Thermal degradation involves the breakdown of its chemical structure, a process that can be precisely measured using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

The thermal stability of this compound has been evaluated using standard thermal analysis techniques. The key quantitative data are summarized in the table below.

ParameterValueAnalytical Method
Melting Point> 300 °C[1]Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)~ 318 °C[2]Thermogravimetric Analysis (TGA)

Note: The decomposition temperature represents the onset of significant mass loss as determined by TGA.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The TGA thermogram, a plot of mass versus temperature, is generated. The decomposition temperature is determined from the onset of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as glass transitions or phase changes, by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature, generating a DSC thermogram.

  • The melting point is identified as the peak temperature of the endothermic event on the DSC curve.

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the thermal stability of this compound is depicted in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA Inert Atmosphere DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Inert Atmosphere TGA_Data Decomposition Temperature Mass Loss Profile TGA->TGA_Data DSC_Data Melting Point Thermal Transitions DSC->DSC_Data

Experimental workflow for thermal stability analysis.

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of this compound is expected to proceed via decarboxylation, where the carboxylic acid groups are lost as carbon dioxide at elevated temperatures. This initial decomposition step would lead to the formation of 4,4'-dihydroxybiphenyl. Further heating would result in the degradation of the biphenyl backbone. The exact mechanism and the nature of the final degradation products would require more advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for a complete elucidation.

decomposition_pathway Start 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid Intermediate 4,4'-Dihydroxybiphenyl + 2CO₂ Start->Intermediate ~318 °C (Decarboxylation) Products Degradation Products Intermediate->Products > High Temp

Proposed thermal decomposition pathway.

References

Unveiling the Structural Architecture: A Technical Guide to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, a molecule of significant interest in the development of advanced materials and pharmaceutical intermediates. While a complete, publicly available crystal structure determination for this compound is not available at the time of this writing, this document provides a comprehensive overview of its synthesis and known properties.

To illustrate the principles and data derived from a crystal structure analysis of a closely related compound, this guide presents a detailed examination of Biphenyl-4,4'-dicarboxylic acid. This analog serves as a valuable case study, showcasing the experimental protocols and the nature of the crystallographic data obtained in such studies.

Synthesis and Properties of this compound

This compound is a biphenyl derivative featuring hydroxyl and carboxylic acid functional groups.[1] These groups impart specific chemical properties that make it a versatile building block, particularly in the synthesis of metal-organic frameworks (MOFs).[2][3]

A common synthetic route to this compound involves the carboxylation of 4,4'-biphenol.[2] The process requires precise control over reaction conditions to ensure the correct positioning of the carboxylic acid groups.[2] Purification of the final product is typically achieved through recrystallization from appropriate solvents.

Crystal Structure Analysis: A Case Study of Biphenyl-4,4'-dicarboxylic Acid

The following sections provide a detailed account of the crystal structure analysis of Biphenyl-4,4'-dicarboxylic acid, presented here as a representative example of the methodologies and data interpretation involved in crystallographic studies of biphenyl derivatives.

Experimental Protocol

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis.

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion methods. For Biphenyl-4,4'-dicarboxylic acid, crystals were obtained by recrystallization from N,N-dimethylformamide (DMF).[4] In this process, the compound is dissolved in a suitable solvent at an elevated temperature, and the solution is allowed to cool slowly, promoting the formation of well-ordered crystals.

A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it.[5] The interaction of the X-rays with the crystal lattice produces a diffraction pattern of reflections.[5] For the analysis of Biphenyl-4,4'-dicarboxylic acid, data was collected at a temperature of 150 K using Mo Kα radiation.[4]

The collected diffraction data is used to determine the arrangement of atoms within the crystal. The structure is typically solved using direct methods and then refined using least-squares techniques to obtain the final, precise atomic coordinates and other crystallographic parameters.[5]

Crystallographic Data

The following tables summarize the key crystallographic data for Biphenyl-4,4'-dicarboxylic acid crystallized with N,N-dimethylformamide.

Table 1: Crystal Data and Structure Refinement Details for Biphenyl-4,4'-dicarboxylic acid · 2C₃H₇NO [4]

ParameterValue
Empirical FormulaC₁₄H₁₀O₄ · 2C₃H₇NO
Formula Weight388.41
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.666 (7)
b (Å)7.774 (7)
c (Å)9.099 (8)
α (°)88.549 (10)
β (°)73.596 (10)
γ (°)65.208 (7)
Volume (ų)469.6 (7)
Z1
Calculated Density (Mg/m³)1.374
Absorption Coefficient (mm⁻¹)0.10
F(000)206
Temperature (K)150
Wavelength (Å)0.71073

Table 2: Selected Bond Lengths for Biphenyl-4,4'-dicarboxylic acid

Specific bond lengths for the title compound are not available in the search results. This table is a template for how such data would be presented.

BondLength (Å)
C1-C1'Data not available
C1-C2Data not available
C2-C3Data not available
C3-C4Data not available
C4-C5Data not available
C5-C6Data not available
C6-C1Data not available
C4-C7Data not available
C7-O1Data not available
C7-O2Data not available

Table 3: Selected Bond Angles for Biphenyl-4,4'-dicarboxylic acid

Specific bond angles for the title compound are not available in the search results. This table is a template for how such data would be presented.

AngleDegree (°)
C6-C1-C2Data not available
C1-C2-C3Data not available
C2-C3-C4Data not available
C3-C4-C5Data not available
C4-C5-C6Data not available
C5-C6-C1Data not available
C3-C4-C7Data not available
O1-C7-O2Data not available

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Deposition synthesis Synthesis of 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least Squares) structure_solution->structure_refinement data_analysis Crystallographic Data Analysis (Bond Lengths, Angles, etc.) structure_refinement->data_analysis cif_file Generation of CIF File data_analysis->cif_file database_deposition Deposition in Crystallographic Database (e.g., CCDC) cif_file->database_deposition

Experimental workflow for crystal structure analysis.

Molecular structure of the title compound.

References

Theoretical Exploration of H4dobpdc's Electronic Landscape: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid, commonly known as H4dobpdc, is a bifunctional organic linker of significant interest in the construction of Metal-Organic Frameworks (MOFs). Its rigid biphenyl core, coupled with strategically placed hydroxyl and carboxylic acid groups, allows for the formation of robust and porous crystalline structures with tunable properties. While extensive research has focused on the application of H4dobpdc-based MOFs in gas storage, separation, and catalysis, a comprehensive theoretical guide on the intrinsic electronic properties of the H4dobpdc linker itself is less documented in publicly available literature.

This technical guide addresses this gap by providing a detailed overview of the theoretical approaches used to study the electronic properties of the deprotonated form of the linker, 4,4'-dioxido-3,3'-biphenyldicarboxylate (dobpdc⁴⁻), within the context of MOFs. The electronic behavior of the linker is crucial as it significantly influences the overall electronic structure, and thus the functional properties, of the resulting framework. This guide summarizes key findings from computational studies on M₂(dobpdc) MOFs and presents generalized theoretical protocols for researchers interested in conducting their own computational analyses.

Theoretical Electronic Properties of the dobpdc⁴⁻ Linker in MOFs

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of MOFs containing the dobpdc⁴⁻ linker. These studies reveal that the electronic properties of the framework are a synergistic outcome of the interactions between the metal nodes and the organic linker.

Quantitative Data from M₂(dobpdc) MOF Studies

The following table summarizes the calculated band gaps for various M₂(dobpdc) MOFs from DFT studies. It is important to note that these values represent the electronic properties of the entire framework and not the isolated linker.

MOF SystemDFT FunctionalCalculated Band Gap (eV)
Mg₂(dobpdc)vdW-DF2~3.5[1]
Mn₂(dobpdc)vdW-DF2~2.8[1]
Fe₂(dobpdc)vdW-DF2~2.5[1]
Co₂(dobpdc)vdW-DF2~2.7[1]
Ni₂(dobpdc)vdW-DF2~3.0[1]
Zn₂(dobpdc)vdW-DF2~3.4[1]

Note: The exact values can vary depending on the computational methodology, including the choice of functional, basis set, and inclusion of van der Waals corrections.

Theoretical Protocols

The following section outlines a generalized protocol for performing theoretical calculations to investigate the electronic properties of H4dobpdc and its corresponding MOFs. This protocol is based on common practices in computational chemistry for similar systems.

Geometry Optimization

The first step in any theoretical study is to obtain an accurate molecular geometry.

  • Software: Gaussian, VASP, Quantum ESPRESSO, or other suitable quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a widely used and effective method.

  • Functional: A hybrid functional such as B3LYP is often a good starting point for molecular systems. For periodic systems like MOFs, functionals like PBE (Perdew-Burke-Ernzerhof) with van der Waals corrections (e.g., DFT-D3) are commonly employed.

  • Basis Set: For molecular calculations, a Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is typically used. For periodic calculations, plane-wave basis sets are standard.

  • Procedure:

    • Construct the initial 3D structure of the H4dobpdc molecule or the MOF unit cell.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (for molecules) and ensuring the absence of imaginary frequencies.

Electronic Structure Calculations

Once the geometry is optimized, the electronic properties can be calculated.

  • Properties of Interest:

    • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity and electronic transitions.

    • HOMO-LUMO Gap: This provides an estimate of the energy required for electronic excitation.

    • Density of States (DOS): The DOS provides information about the distribution of energy levels available for electrons. The partial density of states (PDOS) can be used to determine the contribution of different atoms or fragments (e.g., the linker vs. the metal node) to the electronic structure.

    • Electron Density and Molecular Electrostatic Potential (MEP): These properties provide insights into the charge distribution and reactive sites of the molecule.

  • Procedure:

    • Using the optimized geometry, perform a single-point energy calculation with the same level of theory or a higher-level method.

    • Extract the HOMO and LUMO energies from the output of the calculation.

    • To calculate the DOS and PDOS, specialized options within the quantum chemistry software are used. For periodic systems, this involves sampling the Brillouin zone with a k-point mesh.

    • Generate cube files for the electron density and MEP for visualization.

Visualizations

Molecular Structure of H4dobpdc

H4dobpdc_Structure cluster_phenyl1 cluster_phenyl2 C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H5 H C2->H5 C4 C C3->C4 C13 C C3->C13 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 H6 H C5->H6 C6->C1 H7 H C6->H7 C8 C C7->C8 C9 C C8->C9 H8 H C8->H8 C10 C C9->C10 C14 C C9->C14 C11 C C10->C11 O2 O C10->O2 C12 C C11->C12 H9 H C11->H9 C12->C7 H10 H C12->H10 H1 H O1->H1 H2 H O2->H2 O3 O O4 O H3 H O4->H3 O5 O O6 O H4 H O6->H4 C13->O3 C13->O4 C14->O5 C14->O6

Caption: Molecular structure of H4dobpdc.

Computational Workflow for Electronic Properties

Computational_Workflow start Define Molecular Structure (H4dobpdc/MOF) geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy analysis Analysis of Electronic Properties sp_energy->analysis homo_lumo HOMO/LUMO Energies & Gap analysis->homo_lumo dos Density of States (DOS/PDOS) analysis->dos mep Electron Density & MEP analysis->mep end Results & Visualization homo_lumo->end dos->end mep->end

Caption: Generalized workflow for computational analysis.

HOMO-LUMO Energy Gap Concept

HOMO_LUMO_Gap cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) p1 HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) p2

Caption: Illustration of the HOMO-LUMO energy gap.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid from 4,4'-Biphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is a valuable bifunctional aromatic compound. Its rigid biphenyl core, coupled with the presence of both hydroxyl and carboxylic acid functional groups, makes it an important building block in the synthesis of high-performance polymers, such as polyesters and polyamides, which exhibit excellent thermal stability. Furthermore, this molecule serves as a key ligand in the construction of metal-organic frameworks (MOFs) and is a versatile intermediate in the synthesis of various organic compounds, including derivatives of 4-hydroxypyridine. This document provides detailed protocols for the synthesis of this compound from 4,4'-biphenol via a modified Kolbe-Schmitt carboxylation reaction.

Reaction Principle

The synthesis of this compound from 4,4'-biphenol is achieved through a carboxylation reaction, a variant of the well-established Kolbe-Schmitt reaction. In this process, the dipotassium salt of 4,4'-biphenol, generated in situ by reacting 4,4'-biphenol with a base such as potassium carbonate, undergoes nucleophilic addition to carbon dioxide at elevated temperature and pressure. The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). Subsequent acidification of the reaction mixture protonates the carboxylate groups, yielding the desired this compound.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound from 4,4'-biphenol.

Materials:

  • 4,4'-Biphenol (Reagent Grade)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Heating mantle

  • Buchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH meter or pH paper

  • Drying oven

Procedure:

Step 1: Reaction Setup

  • In a high-pressure autoclave reactor, combine 4,4'-biphenol and anhydrous potassium carbonate. For every 1 mole of 4,4'-biphenol, use 3 moles of potassium carbonate.

  • Add anhydrous N,N-dimethylformamide (DMF) to the reactor. A typical solvent volume is approximately 6 mL per gram of 4,4'-biphenol.

  • Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any air and moisture.

Step 2: Carboxylation Reaction

  • Pressurize the reactor with carbon dioxide. The reaction can be carried out under a CO₂ pressure of 0.1 to 10 MPa.[1]

  • Begin stirring the reaction mixture and gradually heat the reactor to a temperature between 170°C and 250°C. A common reaction temperature is 200°C.[2]

  • Maintain the reaction at this temperature and pressure for an extended period, typically around 70-72 hours, to ensure complete carboxylation.[2]

Step 3: Work-up and Isolation of Crude Product

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Filter the resulting mixture to separate the solid product from the DMF solvent. The product at this stage is a light pink sludge.[2]

  • Wash the solid product with a small amount of fresh DMF to remove any residual starting materials or byproducts.

Step 4: Acidification

  • Suspend the crude solid product in distilled water.

  • Slowly add concentrated hydrochloric acid to the suspension while stirring until the pH of the mixture is acidic (pH 1-2). This will protonate the dicarboxylate salt to form the free dicarboxylic acid.

  • Continue stirring for a short period to ensure complete protonation.

Step 5: Purification

  • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with distilled water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization. While a specific solvent for the dicarboxylic acid is not detailed in the primary sources, a common approach for similar aromatic acids is to dissolve the crude product in a minimum amount of a hot polar solvent (e.g., ethanol, acetone, or a mixture of acetone and water) and then allow it to cool slowly to form crystals.[2]

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Data Presentation

ParameterValueReference
Reactants
4,4'-Biphenol11.20 g[2]
Potassium Carbonate (3 eq.)24.93 g[2]
N,N-Dimethylformamide68 mL[2]
Reaction Conditions
Temperature200 °C[2]
Pressure (CO₂)0.1 - 10 MPa[1]
Reaction Time70 hours[2]
Product Characterization
AppearanceLight pink solid (crude), White to off-white solid (purified)[2]
Purity>97% (commercially available)[3]
Molecular FormulaC₁₄H₁₀O₆
Molecular Weight274.23 g/mol
StorageSealed in a dry environment at room temperature[3]

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Carboxylation cluster_workup Work-up and Purification A Mix 4,4'-Biphenol and K₂CO₃ in Autoclave B Add Anhydrous DMF A->B C Seal and Purge with Inert Gas B->C D Pressurize with CO₂ C->D E Heat to 200°C and Stir for 70h D->E F Cool and Filter Reaction Mixture E->F G Acidify Solid with HCl F->G H Filter and Wash with Water G->H I Recrystallize and Dry H->I J J I->J Final Product: 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid Reaction_Scheme cluster_reactants cluster_conditions cluster_product Reactant 4,4'-Biphenol Conditions 1. CO₂, High Pressure 2. DMF, 200°C 3. HCl (aq) Base + K₂CO₃ Product This compound Conditions->Product

References

Application Notes and Protocols for High-Yield Synthesis of H4dobpdc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H4dobpdc (4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid) is a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] These MOFs have extensive applications in gas storage, separation, and catalysis due to their high surface area and tunable properties.[1] Historically, the synthesis of H4dobpdc was hampered by low yields (≤60%) and harsh reaction conditions, such as high pressures of carbon dioxide (up to 10 MPa) and elevated temperatures (150–250°C), which limited its industrial scalability.[1] This document outlines a modern, high-yield synthetic protocol that circumvents these issues, providing a more efficient and scalable method for researchers and professionals in drug development and materials science.

Comparative Data of Synthetic Routes

The following table summarizes a comparison between a conventional synthesis method and a recently developed high-yield protocol.

ParameterConventional MethodHigh-Yield Method
Starting Material 4,4'-Biphenol4,4'-Biphenol
Solvent Benzyl alcohol or 1,2,4-TrichlorobenzeneN,N-dimethylformamide (DMF)
Base Potassium carbonate (K2CO3) or Potassium bicarbonate (KHCO3)Potassium carbonate (K2CO3)
Carboxylation Source High-pressure CO2 (0.1–10 MPa)Not required
Temperature 150–250°C200°C
Reaction Time 72 hours70-72 hours
Reported Yield ≤60%≥95%

Experimental Protocol: High-Yield Synthesis of H4dobpdc

This protocol is based on a solventothermal synthesis method that has been demonstrated to produce H4dobpdc in high yields.

Materials:

  • 4,4'-Biphenol (11.20 g)

  • Potassium carbonate (K2CO3) (24.93 g, 3 equivalents)[1][2]

  • N,N-dimethylformamide (DMF) (68 mL)[1][2]

  • Hydrochloric acid (HCl) solution (for acidification)

  • Distilled water

  • Ether

Equipment:

  • 300 mL steel reactor[1][2]

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 300 mL steel reactor, combine 11.20 g of 4,4'-Biphenol, 24.93 g of potassium carbonate, and 68 mL of N,N-dimethylformamide.[1][2]

  • Reaction: Seal the reactor and place it on a magnetic stirrer with heating. Set the temperature to 200°C and stir the mixture for 70 hours.[1][2] The product is expected to form as a light pink sludge.[2]

  • Isolation of Product: After the reaction is complete, allow the reactor to cool to room temperature. Filter the reaction mixture to separate the solid product from the DMF solvent.[1][2]

  • Acidification: Transfer the collected solid to a beaker and acidify it with a hydrochloric acid solution. This step will protonate the carboxylate groups to form the desired dicarboxylic acid, which will precipitate as a white solid.[1]

  • Washing and Purification:

    • Filter the white solid product.

    • Wash the solid with distilled water to remove any remaining salts.

    • Further wash the product with ether to remove any organic impurities.[2]

  • Drying: Dry the purified white solid product under vacuum to obtain the final H4dobpdc.

Visualizations

.dot

G Experimental Workflow for High-Yield H4dobpdc Synthesis A Combine Reactants: 4,4'-Biphenol, K2CO3, DMF B Solventothermal Reaction: 200°C, 70 hours in a sealed reactor A->B C Cooling and Filtration B->C D Acidification with HCl C->D E Washing with Water and Ether D->E F Drying under Vacuum E->F G High-Purity H4dobpdc F->G

Caption: Workflow for the synthesis of H4dobpdc.

.dot

G Chemical Reaction for H4dobpdc Synthesis reactant1 4,4'-Biphenol solvent DMF 200°C, 70h reactant1->solvent reactant2 Potassium Carbonate (K2CO3) reactant2->solvent product H4dobpdc (4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid) solvent->product

Caption: Reaction scheme for H4dobpdc synthesis.

References

Application Notes and Protocols for Polyamide Synthesis Using 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polyamides incorporating 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid. This monomer offers a unique combination of rigidity from the biphenyl unit and functionality from the hydroxyl and carboxylic acid groups, making it a promising candidate for the development of high-performance polymers with potential applications in drug delivery, medical devices, and advanced materials.

Introduction

Aromatic polyamides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound as a monomer introduces phenolic hydroxyl groups along the polymer backbone. These hydroxyl groups can serve as sites for further functionalization, improve solubility in polar solvents, and potentially enhance biocompatibility. The synthesis is typically achieved through direct polycondensation with various aromatic or aliphatic diamines.

Key Applications

Polyamides derived from this compound are anticipated to be valuable in several areas:

  • Drug Delivery: The hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer's backbone can be designed for controlled degradation and drug release.

  • Biomedical Implants: The inherent strength and potential for surface modification make these polyamides suitable for creating biocompatible coatings or bulk materials for medical devices.

  • High-Performance Membranes: The rigid biphenyl structure can lead to polymers with high glass transition temperatures, suitable for gas separation or filtration membranes that operate under harsh conditions.

  • Advanced Composites: As a matrix material, these polyamides can enhance the performance of composite materials used in aerospace and automotive industries.

Data Presentation

While specific experimental data for polyamides derived from this compound is not extensively reported in the literature, the following table provides an estimated range of properties based on polyamides synthesized from structurally similar aromatic dicarboxylic acids. These values should be considered as a guideline for characterization.

PropertyAnticipated Value RangeNotes
Inherent Viscosity (dL/g)0.50 - 1.20Measured in a polar aprotic solvent such as NMP or DMAc. Higher values indicate higher molecular weight.
Glass Transition Temp. (Tg)250 - 320 °CThe rigid biphenyl backbone is expected to result in a high Tg. The specific value will depend on the diamine co-monomer.
10% Weight Loss Temp. (TGA)450 - 550 °C (in N₂)Aromatic polyamides generally exhibit excellent thermal stability.
Tensile Strength (MPa)80 - 110Films cast from these polymers are expected to be tough and strong.
SolubilitySoluble in polar aprotic solventsExpected to be soluble in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), aided by the hydroxyl groups.

Experimental Protocols

The following protocol describes a general procedure for the synthesis of polyamides from this compound and an aromatic diamine via the Yamazaki-Higashi direct phosphorylation polycondensation method.

Materials:

  • This compound (DHBDCA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Funnel

  • Beakers

  • Filtration apparatus

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.0 mmol), the chosen aromatic diamine (1.0 mmol), and anhydrous calcium chloride (0.5 g).

  • Solvent Addition: Add anhydrous NMP (10 mL) and anhydrous pyridine (1.0 mL) to the flask. Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.

  • Initiation of Polymerization: To the stirred solution, add triphenyl phosphite (2.2 mmol) via a syringe.

  • Polycondensation Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (200 mL). The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot methanol and then with hot deionized water to remove any unreacted monomers, salts, and other impurities.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Visualizations

Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_purification Purification Monomer1 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid ReactionVessel Reaction Flask with NMP, Pyridine, CaCl2, TPP Monomer1->ReactionVessel Monomer2 Aromatic Diamine (e.g., 4,4'-oxydianiline) Monomer2->ReactionVessel Heating Heat to 100-120°C (3-5 hours) ReactionVessel->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Purified Polyamide Drying->FinalPolymer

Caption: Workflow for the synthesis of polyamide.

Caption: General chemical structures of monomers and the resulting polyamide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care.

  • Pyridine and triphenyl phosphite are toxic and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The synthesized polyamides can be characterized using a variety of techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (characteristic C=O and N-H stretching vibrations) and the presence of hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Mechanical Testing: To measure the tensile strength, modulus, and elongation at break of polymer films.

By following these protocols, researchers can successfully synthesize and characterize novel polyamides based on this compound for a range of advanced applications.

Application Notes & Protocols: Preparation of Metal-Organic Frameworks with the H₄dobpdc Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, activation, and characterization of metal-organic frameworks (MOFs) utilizing the H₄dobpdc (4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid) ligand. A primary focus is placed on Mg₂(dobpdc), a prominent MOF in this class, recognized for its exceptional properties in gas separation and its potential as a drug delivery vehicle.[1]

Application Notes

The H₄dobpdc ligand is a rigid, functionalized organic linker used to construct highly porous and crystalline MOFs.[2] The resulting frameworks, particularly the magnesium variant Mg₂(dobpdc), exhibit a unique combination of high thermal stability and a high density of open metal coordination sites, making them exceptionally suitable for applications involving molecular adsorption.[1]

Key Properties and Applications:

  • Gas Storage and Separation: Mg₂(dobpdc) is renowned for its remarkable performance in CO₂ separation applications.[1] Its structure and chemical affinity allow for selective adsorption of CO₂ over other gases.

  • Drug Delivery: The high porosity, large surface area, and tunable pore environment of H₄dobpdc-based MOFs make them promising candidates for drug delivery systems.[3][4] These characteristics can facilitate high drug loading capacities and controlled release kinetics.[4][5] The biocompatibility of the constituent metal ions (e.g., Mg) is a significant advantage for biomedical applications.

  • Catalysis: The ordered, crystalline structure and accessible metal sites position these MOFs as unique heterogeneous catalysts for various organic transformations.[2]

  • Chemical Stability: While some MOFs are sensitive to moisture, studies have shown that fully desolvated Mg₂(dobpdc) is stable in air for extended periods (e.g., 24 hours), which is sufficient for processing under ambient conditions.[1] This stability is crucial for practical applications. Salicylate-based frameworks like Mg₂(dobpdc) often demonstrate improved robustness towards bases and nucleophiles compared to traditional carboxylate MOFs.[2]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis, activation, characterization, and a general method for drug loading into Mg₂(dobpdc).

Protocol 1: Solvothermal Synthesis of Mg₂(dobpdc)

This protocol describes the synthesis of Mg₂(dobpdc) on a laboratory scale using a one-pot solvothermal method.[2]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • H₄dobpdc (4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Teflon-lined stainless steel autoclave (e.g., 50 mL)

Procedure:

  • In a glass vial, dissolve an appropriate molar ratio of Mg(NO₃)₂·6H₂O and the H₄dobpdc ligand in DMF.

  • Ensure complete dissolution by sonicating the mixture for approximately 15-20 minutes.

  • Transfer the clear precursor solution into a Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120-180 °C and maintain this temperature for 10-24 hours.[6]

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline precipitate by centrifugation or vacuum filtration.

  • Wash the collected solid thoroughly with fresh DMF (3 times) and then methanol (3 times) to remove unreacted precursors and impurities.[7]

  • Dry the product under vacuum at an elevated temperature (e.g., 120 °C) to yield the synthesized Mg₂(dobpdc).[6]

Protocol 2: Post-Synthesis Activation of Mg₂(dobpdc)

Activation is a critical step to remove solvent molecules occluded within the pores, making the internal surface area accessible for guest molecules like drugs or gases.[1][7]

Materials:

  • As-synthesized Mg₂(dobpdc)

  • Methanol (anhydrous)

  • Solvent exchange apparatus

  • Vacuum oven or Schlenk line

Procedure:

  • Immerse the as-synthesized Mg₂(dobpdc) powder in anhydrous methanol.

  • Stir the suspension gently for 24-72 hours, replacing the methanol with a fresh portion every 24 hours.[7] This solvent-exchange process is crucial for removing high-boiling-point solvents like DMF.[7][8]

  • After the final exchange, decant the methanol and transfer the solid to a vacuum oven or connect it to a Schlenk line.

  • Heat the material under dynamic vacuum at a temperature between 120 °C and 180 °C for at least 12-24 hours to ensure complete removal of all guest solvents.[1][6]

  • The resulting fully desolvated, or "activated," MOF should be handled and stored under an inert atmosphere to prevent re-adsorption of atmospheric moisture.[1]

Protocol 3: Physicochemical Characterization

Characterization is essential to confirm the synthesis of the correct crystalline phase and to determine the material's key properties.[9]

Methods:

  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF by comparing the experimental pattern to a reference.[2][9]

  • Nitrogen Adsorption-Desorption Analysis: Performed at 77 K to determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore volume of the activated MOF.[1][7] This is the most reliable method to verify successful activation and assess structural integrity.[1]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the MOF and to confirm the complete removal of solvent molecules after activation.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Employed to verify the coordination of the carboxylate groups of the ligand to the metal centers and the presence of key functional groups.[10]

Protocol 4: General Drug Loading via Impregnation

This protocol provides a general method for loading therapeutic agents into the pores of activated Mg₂(dobpdc). The specific parameters (solvent, concentration, time) should be optimized for each drug.

Materials:

  • Activated Mg₂(dobpdc)

  • Therapeutic drug (e.g., ibuprofen, doxorubicin)

  • A suitable solvent that dissolves the drug but does not degrade the MOF framework.

  • Shaker or magnetic stirrer

Procedure:

  • Prepare a solution of the desired drug at a high concentration in the chosen solvent.

  • Add a pre-weighed amount of activated Mg₂(dobpdc) to the drug solution.

  • Seal the container and agitate the mixture using a shaker or magnetic stirrer at room temperature for 24-72 hours. This allows the drug molecules to diffuse into the MOF pores.[3]

  • After the loading period, collect the drug-loaded MOF by centrifugation.

  • Wash the solid briefly with a small amount of fresh solvent to remove drug molecules adsorbed only on the external surface.

  • Dry the final product under vacuum at a mild temperature to remove the solvent.

  • The amount of loaded drug can be quantified by analyzing the supernatant concentration using UV-Vis spectroscopy or by degrading a known mass of the loaded MOF and measuring the released drug.[8]

Data Presentation

The following table summarizes typical physicochemical properties for activated H₄dobpdc-based MOFs, which are crucial for evaluating their potential in various applications.

PropertyTypical Value RangeCharacterization MethodReference
BET Surface Area 9 - 10 m²/g (for Cu-MOF examples)N₂ Adsorption at 77 K[7]
Langmuir Surface Area 8 - 9 m²/g (for Cu-MOF examples)N₂ Adsorption at 77 K[7]
Pore Volume 0.04 - 0.21 cm³/gN₂ Adsorption at 77 K[7][8]
Pore Size 17 - 18 nm (Mesoporous)N₂ Adsorption at 77 K[7]
Thermal Stability > 180 °CThermogravimetric Analysis (TGA)[2]

Note: The values presented are illustrative and can vary based on the specific metal center and synthesis conditions. The cited values for surface area and porosity are for copper-based MOFs, providing a general reference for porous coordination polymers.

Visualizations

The following diagrams illustrate the key workflows and conceptual processes described in this document.

G cluster_synthesis Protocol 1: Synthesis cluster_activation Protocol 2: Activation Reactants Mg(NO₃)₂·6H₂O + H₄dobpdc Ligand + DMF Solvent Dissolution Sonication for Complete Dissolution Reactants->Dissolution Heating Solvothermal Reaction (120-180°C, 10-24h) Dissolution->Heating Cooling Cool to Room Temp. Heating->Cooling Collection Filtration / Centrifugation Cooling->Collection Washing Wash with DMF & MeOH Collection->Washing AsSynth As-Synthesized Mg₂(dobpdc) Washing->AsSynth SolvEx Solvent Exchange (Methanol, 24-72h) AsSynth->SolvEx Drying Heating under Dynamic Vacuum SolvEx->Drying Activated Activated Mg₂(dobpdc) (Porous) Drying->Activated

Caption: Workflow for the synthesis and activation of Mg₂(dobpdc) MOF.

G cluster_loading Drug Loading Phase cluster_delivery Drug Delivery Phase ActivatedMOF Activated MOF (High Porosity) Loading Impregnation: Diffusion into Pores ActivatedMOF->Loading DrugSolution Drug Molecules in Solution DrugSolution->Loading LoadedMOF Drug-Loaded MOF Loading->LoadedMOF Carrier MOF as Drug Carrier LoadedMOF->Carrier Formulation Target Target Site (e.g., Tumor Microenvironment) Carrier->Target Release Stimuli-Responsive Release (e.g., pH) Target->Release DrugAction Therapeutic Action Release->DrugAction

Caption: Conceptual workflow for MOF-based drug delivery.

References

Application Notes and Protocols: 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid for Polyester Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polyesters derived from the monomer 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid. This monomer is of significant interest for creating high-performance polymers with potential applications in drug delivery and cancer immunotherapy, owing to the rigid and functionalizable biphenyl backbone.

Introduction

This compound is an aromatic monomer that possesses both hydroxyl and carboxylic acid functional groups. This unique AB-type monomer structure, or its use in conjunction with other diols or dicarboxylic acids, allows for the synthesis of a variety of polyesters with tunable properties. The rigid biphenyl unit imparts high thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications.[1] In the context of drug development, the biphenyl moiety is a recognized pharmacophore that can interact with biological targets, and the polymer backbone can be designed for controlled drug release or as a scaffold for targeted therapies.

Polymer Synthesis

Polyesters from this compound can be synthesized through various polycondensation techniques, with melt polycondensation being a common and scalable method. The process generally involves the reaction of the dicarboxylic acid with a diol at high temperatures under an inert atmosphere, followed by the application of a vacuum to remove the condensation byproducts and drive the polymerization to achieve a high molecular weight.

Experimental Protocol: Melt Polycondensation of this compound with 1,6-Hexanediol

This protocol describes a representative procedure for the synthesis of an aromatic-aliphatic polyester.

Materials:

  • This compound

  • 1,6-Hexanediol

  • Antimony(III) oxide (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Nitrogen or Argon gas (high purity)

  • Methanol

  • Chloroform

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen/Argon inlet

  • Dean-Stark trap with condenser (if using toluene)

  • Vacuum pump

  • Heating mantle with temperature controller

  • Thermometer

Procedure:

  • Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser (with a Dean-Stark trap if applicable), add equimolar amounts of this compound and 1,6-hexanediol. Add a catalytic amount of antimony(III) oxide (e.g., 0.05 mol% relative to the dicarboxylic acid).

  • Inert Atmosphere: Purge the flask with high-purity nitrogen or argon for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the initial stages of the reaction.

  • Esterification Stage: Heat the reaction mixture to 180-200°C with constant stirring. Water will begin to form as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap if toluene is used, or will be carried out with the inert gas stream. This stage is typically continued for 2-4 hours.[2]

  • Polycondensation Stage: Gradually increase the temperature to 220-250°C. Once the evolution of water has ceased, slowly apply a vacuum (reducing the pressure to <1 mmHg) over a period of 30-60 minutes.

  • High Vacuum Polymerization: Continue the reaction under high vacuum for 3-5 hours to increase the molecular weight of the polyester. The viscosity of the melt will noticeably increase during this stage.

  • Polymer Isolation: After the desired reaction time, release the vacuum with nitrogen and cool the reactor to room temperature. The resulting solid polyester can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as methanol to purify it.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of Polyesters

The synthesized polyesters should be characterized to determine their structural, thermal, and mechanical properties.

Characterization Technique Purpose Typical Results for Aromatic-Aliphatic Polyesters
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and composition of the polyester.Peaks corresponding to the biphenyl and aliphatic units will be present, and their integration can confirm the monomer incorporation ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polyester, particularly the ester linkage.A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Mw can range from 20,000 to over 100,000 g/mol with a PDI typically between 1.5 and 2.5 for polycondensation.[3]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.Tg can range from 50 to over 150°C, depending on the composition.[4][5] Tm may or may not be present, indicating an amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyester by measuring the decomposition temperature (Td).Decomposition temperatures are typically high, often above 350°C, indicating good thermal stability.[4]
Tensile Testing To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.These polyesters are expected to exhibit high tensile strength and modulus due to the rigid biphenyl units.[6]

Quantitative Data Summary

The following table summarizes typical properties of aromatic-aliphatic polyesters containing biphenyl units, which can be used as a reference for what to expect from polyesters derived from this compound.

Polymer Composition Mn ( g/mol ) PDI Tg (°C) Td (5% weight loss, °C) Tensile Strength (MPa) Reference
Copolyester of 4'-hydroxy-biphenyl-4-carboxylic acid (60-80 mol%) and PET--~100>400~150-200[6]
Poly(p-phenylene 3,4'-bibenzoate)--190~480-[5]
Wholly aromatic copolyester (60% 4'-hydroxybiphenyl-3-carboxylic acid)15,000-25,0002.6186>450-[3]

Application in Drug Development: Inhibition of the PD-1/PD-L1 Pathway

The biphenyl scaffold is a key structural motif in some small-molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1). Tumor cells often overexpress PD-L1, which binds to the Programmed Death-1 (PD-1) receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system.[7] Polyesters incorporating the this compound monomer could be designed as macromolecular inhibitors or as carriers for small-molecule drugs targeting this pathway.

PD-1/PD-L1 Signaling Pathway and Inhibition

The binding of PD-L1 to PD-1 on activated T-cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling.[7][8] This involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1.[8][9] SHP-2 then dephosphorylates downstream signaling molecules in the TCR and CD28 co-stimulatory pathways, leading to the inhibition of the PI3K/Akt and Ras/MEK/ERK pathways.[8][10][11][12] This ultimately reduces T-cell proliferation, cytokine production, and cytotoxic activity.[7][10] Inhibitors, including those with a biphenyl structure, can block the PD-1/PD-L1 interaction, thereby restoring T-cell function.

PD1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits & Activates PI3K PI3K SHP2->PI3K Dephosphorylates (Inhibits) Akt Akt PI3K->Akt Proliferation Proliferation & Cytokine Release Akt->Proliferation TCR TCR TCR->PI3K CD28 CD28 CD28->PI3K Polymer Biphenyl-Polyester Inhibitor Polymer->PDL1 Blocks Interaction Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_biochem Phase 2: Biochemical Assays cluster_cellular Phase 3: Cell-Based Assays A1 Melt Polycondensation of This compound A2 Purification of Polyester A1->A2 A3 Structural & Physical Characterization (NMR, FTIR, GPC, DSC, TGA) A2->A3 B1 PD-1/PD-L1 Binding Assay (e.g., HTRF, ELISA) A3->B1 B2 Determine IC50 B1->B2 C1 Co-culture of PD-L1+ Tumor Cells and PD-1+ T-Cells B2->C1 C2 Treatment with Polyester Inhibitor C1->C2 C3 Measure T-Cell Activation (e.g., IFN-γ, IL-2 release) C2->C3 C4 Determine EC50 C3->C4

References

Application Notes and Protocols: H4dobpdc in Gas Storage and Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of the metal-organic framework (MOF) ligand 4,4'-dioxidobiphenyl-3,3'-dicarboxylic acid (H4dobpdc) in the fields of gas storage and separation. The exceptional porosity and tunable properties of MOFs constructed from H4dobpdc make them promising candidates for addressing critical challenges in energy and environmental sectors.[1] This resource offers a compilation of quantitative data, experimental protocols, and visual representations of key processes to facilitate further research and development in this area.

I. Gas Storage Applications

MOFs based on H4dobpdc, particularly the M2(dobpdc) series (where M is a divalent metal cation), have demonstrated significant potential for storing various gases, including hydrogen (H2), methane (CH4), and carbon dioxide (CO2).[2][3] The extended length of the dobpdc4- linker compared to other commonly used linkers results in larger pore volumes, leading to enhanced gravimetric gas uptakes.[2]

Hydrogen (H2) Storage

The M2(dobpdc) frameworks exhibit strong H2 binding at low pressures, which is attributed to the presence of open metal sites.[2] Isotherms measured at cryogenic temperatures show significant hydrogen adsorption, with isosteric heats of adsorption varying based on the metal center.[2]

Table 1: Hydrogen Storage Capacities in M2(dobpdc) Frameworks [2]

FrameworkTemperature (K)Pressure (bar)Gravimetric Uptake (wt%)Volumetric Uptake (g/L)Isosteric Heat of Adsorption (kJ/mol)
Mg2(dobpdc)771.2---10.5
Mn2(dobpdc)771.2---9.2
Fe2(dobpdc)771.2---10.0
Co2(dobpdc)771.2---11.2
Ni2(dobpdc)771.2---12.0
Zn2(dobpdc)771.2---8.8
Co2(dobpdc)298100-8.9-

Note: Gravimetric uptake at 1.2 bar was not explicitly provided in the source but isotherms indicate significant uptake.

Methane (CH4) Storage

The storage of methane, the primary component of natural gas, is another critical application for H4dobpdc-based MOFs. The large pore volume and the potential for strong interactions with the framework make these materials suitable for adsorbed natural gas (ANG) systems.[4] While specific data for CH4 storage in M2(dobpdc) was not found in the provided search results, the structural properties suggest they would be promising candidates. Research on other MOFs has shown the potential to meet Department of Energy (DOE) targets for methane storage.[5]

II. Gas Separation Applications

The tunability of pore size and surface chemistry in H4dobpdc-based MOFs allows for selective adsorption of certain gases over others, making them highly effective for gas separation. A primary focus of research has been on carbon dioxide capture from various gas streams.

Carbon Dioxide (CO2) Capture

Mg2(dobpdc), in particular, has shown exceptional properties for CO2 separation.[6] Amine functionalization of the Mg2(dobpdc) framework significantly enhances CO2 capture capabilities, especially from dilute gas mixtures like flue gas.[7] The appended amines introduce a cooperative adsorption mechanism, leading to sharp uptake steps at specific CO2 partial pressures, which is advantageous for pressure/temperature swing adsorption processes.[8][9][10]

For instance, the diamine-appended framework, pip2-Mg2(dobpdc), exhibits a high CO2 capacity of nearly 5 mmol/g under conditions relevant to landfill gas capture due to a mixed chemisorption and physisorption mechanism.[8][9] Another functionalized material, dmpn-Mg2(dobpdc), demonstrates a working capacity of 2.42 mmol/g (9.1 wt%) for CO2 capture from coal flue gas with a modest 60 °C temperature swing.[11]

Table 2: CO2 Capture Performance of Functionalized Mg2(dobpdc) Frameworks

FrameworkGas StreamTemperature (°C)Pressure (bar)CO2 Capacity (mmol/g)CO2 Capacity (wt%)Selectivity
pip2-Mg2(dobpdc)Simulated Landfill Gas--~5-High
mmen-Mg2(dobpdc)10% CO2 in He250.12.37--
mmen-Mg2(dobpdc)Pure CO22512.88--
dmpn-Mg2(dobpdc)Simulated Coal Flue Gas400.152.42 (working capacity)9.1 (working capacity)-

III. Experimental Protocols

Synthesis of M2(dobpdc) (M = Mg, Mn, Fe, Co, Ni, Zn)

This protocol is a general guideline based on solvothermal methods reported in the literature.[2] Specific conditions may need to be optimized for each metal.

Workflow for M2(dobpdc) Synthesis

reagents H4dobpdc Ligand + Divalent Metal Salt reaction Solvothermal Reaction (e.g., 120 °C, 12-96 h) reagents->reaction solvent Solvent Mixture (e.g., DMF/EtOH/H2O) solvent->reaction washing Washing (e.g., DMF, Methanol) reaction->washing activation Activation (Heat under vacuum) washing->activation product Crystalline M2(dobpdc) activation->product

Caption: General workflow for the solvothermal synthesis of M2(dobpdc) MOFs.

Materials:

  • 4,4'-dioxidobiphenyl-3,3'-dicarboxylic acid (H4dobpdc)

  • Divalent metal salt (e.g., Mg(NO3)2·6H2O, MnCl2·4H2O, etc.)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve H4dobpdc and the corresponding metal salt in a solvent mixture (e.g., a ratio of water, acetonitrile, and tetrahydrofuran).[12]

  • Seal the reaction mixture in a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 12 to 96 hours).[12]

  • After cooling to room temperature, collect the solid product by filtration or centrifugation.

  • Wash the product sequentially with DMF and methanol to remove unreacted starting materials and solvent molecules.[12]

  • Activate the material by heating under a dynamic vacuum to remove residual solvent from the pores. A typical activation procedure involves heating to a high temperature (e.g., 250 °C) for an extended period (e.g., 24 hours).[6][7]

Amine Functionalization of Mg2(dobpdc)

Workflow for Amine Functionalization

activated_mof Activated Mg2(dobpdc) functionalization Functionalization (Stirring at elevated temp.) activated_mof->functionalization diamine_solution Diamine Solution (e.g., mmen in toluene) diamine_solution->functionalization washing Washing (e.g., Toluene, Methanol) functionalization->washing drying Drying (Under vacuum) washing->drying product Amine-Functionalized Mg2(dobpdc) drying->product

Caption: Workflow for the post-synthetic modification of Mg2(dobpdc) with diamines.

Materials:

  • Activated Mg2(dobpdc)

  • Diamine (e.g., N,N'-dimethylethylenediamine (mmen), 1-(2-aminoethyl)piperidine (pip2), 2,2-dimethyl-1,3-diaminopropane (dmpn))

  • Anhydrous toluene

Procedure:

  • In a glovebox, suspend the activated Mg2(dobpdc) in anhydrous toluene.

  • Add a solution of the desired diamine in toluene to the MOF suspension.

  • Stir the mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 24 hours).

  • Cool the mixture, and collect the solid product by filtration.

  • Wash the product with fresh toluene and then with methanol.

  • Dry the functionalized MOF under vacuum.

Gas Adsorption Measurements

Workflow for Gas Adsorption Analysis

sample_prep Sample Preparation (Degassing/Activation) instrument Gas Adsorption Analyzer (e.g., Micromeritics ASAP 2020) sample_prep->instrument measurement Isotherm Measurement (Controlled T and P) instrument->measurement data_analysis Data Analysis (Uptake, Surface Area, Heat of Adsorption) measurement->data_analysis results Gas Storage/Separation Performance data_analysis->results

Caption: A generalized workflow for conducting gas adsorption experiments.

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)[2]

  • Sample tubes

  • Vacuum pump

  • Temperature-controlled bath (e.g., liquid nitrogen for 77 K)

Procedure:

  • Place a known mass of the activated MOF sample (typically 50-200 mg) into a pre-weighed sample tube.

  • Degas the sample on the analyzer's degas port under vacuum at an elevated temperature (e.g., 150-250 °C) until the outgas rate is minimal (e.g., <1 µbar/min) to ensure the removal of any adsorbed guests.[2]

  • Transfer the sample tube to the analysis port of the instrument.

  • Perform the gas adsorption measurement at the desired temperature (e.g., 77 K for H2, 273 K or 298 K for CO2).

  • The instrument will automatically dose known amounts of the adsorbate gas into the sample tube and measure the pressure equilibration to construct the adsorption isotherm.

  • For separation studies, single-component isotherms for each gas in the mixture are typically measured.

Breakthrough Experiments

Breakthrough experiments are crucial for evaluating the dynamic separation performance of a material under flow conditions.

Procedure:

  • Pack a column with the adsorbent material.

  • Activate the packed bed by flowing an inert gas (e.g., He) at an elevated temperature.

  • Cool the bed to the desired experimental temperature.

  • Introduce a gas mixture with a known composition at a specific flow rate.

  • Monitor the composition of the gas exiting the column over time using a mass spectrometer or gas chromatograph.

  • The breakthrough curve is generated by plotting the normalized outlet concentration of each gas as a function of time. The time it takes for a specific gas to "break through" the column indicates the adsorbent's capacity for that gas under dynamic conditions.

IV. Conclusion

H4dobpdc has proven to be a versatile and highly effective building block for the creation of metal-organic frameworks with significant applications in gas storage and separation. The M2(dobpdc) series and its amine-functionalized derivatives, particularly with Mg as the metal center, exhibit impressive capacities and selectivities for CO2 capture. The detailed protocols and compiled data presented here aim to provide a solid foundation for researchers to explore and further optimize these promising materials for real-world applications in clean energy and environmental remediation. Further research into the stability of these materials under various operating conditions and the development of cost-effective, large-scale synthesis methods will be crucial for their commercial implementation.[6][12]

References

Application Notes and Protocols for Polymer Functionalization with 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is a versatile functional monomer for the synthesis and modification of polymers. Its rigid biphenyl core, coupled with the reactive hydroxyl and carboxylic acid groups, allows for the creation of polymers with enhanced thermal stability, mechanical strength, and tailored functionality. These characteristics make it a promising candidate for developing advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and diagnostic tools.[1] The incorporation of this monomer can impart desirable properties such as increased glass transition temperatures and controlled degradation profiles.[2] This document provides detailed protocols for the synthesis of polyesters using this compound and for the functionalization of existing polymers, along with characterization methods and potential applications in drug development.

Quantitative Data Summary

The incorporation of biphenyl moieties into polymer backbones significantly influences their thermal and mechanical properties. While specific data for polymers functionalized with this compound is emerging, the following tables provide a summary of properties for related aromatic polyesters to offer a comparative baseline.

Table 1: Thermal Properties of Aromatic Polyesters Derived from Biphenyls

Polymer/CopolyesterSynthesis MethodInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% loss) (°C)
Poly(3-oxy-5-methylphenyl(4'-oxy-[1,1'-biphenyl]-4-yl)isophthalate)Solution Polycondensation0.31->450
Copolyester of 4-hydroxybenzoic acid and 4,4'-biphenol terephthalate--180-
Copolyesters of PET and 4'-hydroxy-biphenyl-4-carboxylic acid (60-80 mol%)Melt Polycondensation~0.73~100>400
Copolyesters of 4′-hydroxybiphenyl-3-carboxylic and 3-hydroxybenzoic acidsMelt Polycondensation0.6–0.8up to 190>450

Data sourced from multiple studies for comparative purposes.[2][3]

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Direct Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,4-Butanediol).

Materials:

  • This compound

  • 1,4-Butanediol

  • Titanium (IV) butoxide (catalyst)

  • High-boiling point solvent (e.g., 1,2-dichlorobenzene or diphenyl ether)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Monomer and Catalyst Charging: In a clean, dry reaction vessel, add equimolar amounts of this compound and 1,4-Butanediol.

  • Solvent Addition: Add the high-boiling point solvent to the reaction vessel to achieve a monomer concentration of 10-20% (w/v).

  • Catalyst Introduction: Introduce the titanium (IV) butoxide catalyst (approximately 0.1% by weight of the monomers).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction Heating: Begin stirring the mixture and gradually heat the reactor to 180-220°C. Water will be evolved as a byproduct of the esterification reaction and should be collected in the condenser.

  • Polycondensation: Maintain the reaction at this temperature for 4-6 hours, or until the evolution of water ceases.

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into an excess of methanol with vigorous stirring to precipitate the polyester.

  • Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1720 cm⁻¹).

  • NMR Spectroscopy: To determine the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_purification Purification cluster_characterization Characterization Monomer 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid + Diol Mixing Charge Reactants & Purge with N2 Monomer->Mixing Solvent High-Boiling Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heat to 180-220°C (4-6 hours) Mixing->Heating Polymerization Polymer Formation (Water Removal) Heating->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Vacuum Dry Washing->Drying Analysis FTIR, NMR, GPC, DSC, TGA Drying->Analysis

Protocol 2: Functionalization of Poly(ethylene glycol) (PEG) with this compound

This protocol details the esterification of hydroxyl-terminated PEG with the carboxylic acid groups of this compound.

Materials:

  • Poly(ethylene glycol) (PEG), hydroxyl-terminated (specify molecular weight)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • PEG Dissolution: In a round-bottom flask, dissolve the hydroxyl-terminated PEG in anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Add this compound (in slight excess relative to PEG hydroxyl groups), DCC, and a catalytic amount of DMAP to the PEG solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • DCU Removal: Filter the reaction mixture to remove the DCU precipitate.

  • Polymer Precipitation: Concentrate the filtrate under reduced pressure and precipitate the functionalized PEG by adding the concentrated solution to cold diethyl ether.

  • Purification: Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold diethyl ether. Repeat this step twice to ensure the removal of unreacted reagents. For more rigorous purification, dissolve the polymer in deionized water and dialyze against deionized water for 48 hours, with frequent water changes.

  • Drying: Lyophilize the purified polymer solution to obtain the final product as a white powder.

Characterization:

  • FTIR and NMR Spectroscopy: To confirm the successful conjugation of this compound to the PEG backbone.

  • GPC: To confirm the increase in molecular weight after functionalization.

PEG_Functionalization_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Purification cluster_product Final Product and Analysis Reactants PEG + DHBDCA + DCC + DMAP in Anhydrous DCM Stirring Stir at RT (24-48h) Reactants->Stirring Filtration Filter DCU Stirring->Filtration Precipitation Precipitate in Diethyl Ether Filtration->Precipitation Purification Dialysis Precipitation->Purification Drying Lyophilization Purification->Drying Final_Product Functionalized PEG Drying->Final_Product Analysis FTIR, NMR, GPC Final_Product->Analysis

Applications in Drug Development

Polymers functionalized with this compound offer several advantages for drug delivery applications.

  • Controlled Drug Release: The rigid biphenyl unit can contribute to the formation of stable nanoparticles or hydrogels, providing a matrix for the sustained and controlled release of therapeutic agents.[4] The carboxylic acid and hydroxyl groups can be further modified to attach drugs via cleavable linkers (e.g., pH-sensitive or enzyme-labile bonds), enabling targeted drug release in specific microenvironments, such as tumor tissues.

  • Targeted Delivery: The functional groups on the polymer can be used for conjugation with targeting ligands (e.g., antibodies, peptides, or aptamers) to direct the drug-loaded polymer to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Biocompatibility and Biodegradability: Polyesters are known for their biocompatibility and biodegradability, making them suitable for in vivo applications.[5] The degradation rate of polyesters derived from this compound can be tuned by copolymerization with other monomers, allowing for the design of delivery systems with desired release profiles.

Example Signaling Pathway: Apoptosis Induction by a Polymer-Drug Conjugate

Many anticancer drugs function by inducing apoptosis, or programmed cell death. A polymer-drug conjugate can enhance the delivery of these drugs to cancer cells. The following diagram illustrates a simplified, generic apoptosis signaling pathway that could be activated by the intracellular release of an anticancer drug from a polymer conjugate.

Apoptosis_Pathway cluster_stimulus Drug Delivery cluster_pathway Apoptotic Signaling Polymer_Drug Polymer-Drug Conjugate Cell_Uptake Cellular Uptake Polymer_Drug->Cell_Uptake Drug_Release Intracellular Drug Release Cell_Uptake->Drug_Release Mitochondria Mitochondrial Stress Drug_Release->Mitochondria Drug Action Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Conclusion

The functionalization of polymers with this compound presents a promising avenue for the development of high-performance materials for biomedical applications. The protocols and data provided herein serve as a foundation for researchers to explore the synthesis, characterization, and application of these novel polymers in areas such as controlled drug delivery and tissue engineering. The unique structural features of this monomer offer the potential to create materials with superior thermal, mechanical, and biological properties, contributing to the advancement of next-generation therapeutic and diagnostic platforms.

References

Application Notes and Protocols for Polymerization of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization techniques for 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid. This monomer possesses both hydroxyl and carboxylic acid functional groups, making it suitable for self-polycondensation to produce aromatic polyesters, as well as for copolymerization with other monomers. The rigid biphenyl backbone and the presence of reactive functional groups make it an attractive candidate for the synthesis of high-performance polymers with potential applications in drug delivery, specialty plastics, and liquid crystalline materials.

This document outlines theoretical and established polymerization methodologies, including direct polycondensation, solution polycondensation, and melt polycondensation, adapted for this specific monomer. While direct experimental data for the polymerization of this compound is limited in publicly available literature, the provided protocols are based on well-established procedures for structurally similar aromatic hydroxycarboxylic acids and biphenyl-based monomers.[1][2]

Polymerization Techniques: An Overview

This compound can be polymerized through several polycondensation techniques. The choice of method depends on the desired polymer properties, scalability, and available equipment.

  • Direct Polycondensation: This method involves the self-condensation of the monomer at high temperatures, often under vacuum, to drive the removal of water and promote polymerization. Catalysts are typically employed to accelerate the reaction.[1]

  • Solution Polycondensation: The monomer is dissolved in a high-boiling point solvent, and the polymerization is carried out at an elevated temperature. This technique allows for better control over the reaction conditions and can lead to higher molecular weight polymers.

  • Melt Polycondensation: The monomer is heated above its melting point in an inert atmosphere. The polymerization proceeds in the molten state, with the removal of condensation byproducts like water. This solvent-free method is often preferred for industrial-scale production.[3]

Quantitative Data Summary

The following tables summarize typical properties of aromatic polyesters derived from biphenyl-based monomers, which can serve as a reference for polymers synthesized from this compound.

Table 1: Properties of Aromatic Polyesters from Biphenyl Monomers

Polymer DescriptionSynthesis MethodInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% loss) (°C)
Poly(4,4'-diphenylene sebacate)Interfacial Polycondensation0.095 - 0.25--
Copolyesters of PET and 4'-hydroxy-biphenyl-4-carboxylic acid (60-80 mol%)Melt Polycondensation~0.73~100>400

Data sourced from studies on related biphenyl polymers.[2]

Experimental Protocols

The following are detailed, representative protocols for the polymerization of this compound. Note: These protocols are based on established methods for similar monomers and may require optimization for this specific compound.

Protocol 1: Direct Polycondensation (Hypothetical)

This protocol describes a potential method for the self-polycondensation of this compound in the melt phase.

Materials:

  • This compound

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • High-vacuum line

  • Glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet

Procedure:

  • Monomer and Catalyst Charging: Place this compound and the catalyst (e.g., 200-400 ppm) into the reaction vessel.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture.

  • Heating and Melting: Begin heating the reactor with stirring under a slow stream of nitrogen. Gradually increase the temperature to just above the melting point of the monomer.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Maintain the temperature and continue stirring under a nitrogen atmosphere for 1-2 hours to initiate the oligomerization process. Water will begin to distill from the reaction mixture.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum (e.g., starting at 100 mmHg and slowly decreasing to <1 mmHg). The removal of water will become more vigorous.

  • Increase Temperature and Viscosity: As the polymerization proceeds, the viscosity of the melt will increase. It may be necessary to gradually increase the temperature to maintain adequate stirring.

  • Reaction Completion: Continue the reaction under high vacuum until the desired melt viscosity is achieved, which indicates the formation of a high molecular weight polymer. This can take several hours.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed from the reactor. The polymer may be brittle and can be broken into smaller pieces for further processing.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., N-methyl-2-pyrrolidone or a mixture of phenol and tetrachloroethane) and precipitating it into a non-solvent like methanol. The purified polymer should be dried in a vacuum oven.

Melt_Polycondensation_Workflow Monomer Monomer + Catalyst in Reactor Purge Purge with Nitrogen Monomer->Purge Heat Heat to Melt Purge->Heat Poly_Atm Polycondensation (Atmospheric Pressure) Heat->Poly_Atm Poly_Vac Polycondensation (Vacuum) Poly_Atm->Poly_Vac Cool Cool Down Poly_Vac->Cool Recover Recover Solid Polymer Cool->Recover Purify Purify and Dry Recover->Purify Solution_Polycondensation_Workflow Monomer Dissolve Monomer in Solvent Purge Purge with Nitrogen Monomer->Purge Heat Heat to Reaction Temp Purge->Heat Polymerize Polymerize with Water Removal Heat->Polymerize Cool Cool Reaction Mixture Polymerize->Cool Precipitate Precipitate in Non-solvent Cool->Precipitate Wash_Dry Wash and Dry Polymer Precipitate->Wash_Dry Self_Polycondensation_Scheme Monomer1 HOOC-Ar-OH Polymer -[O-Ar-COO]-n Monomer1->Polymer + Heat - H2O Monomer2 HOOC-Ar-OH Monomer2->Polymer + Heat - H2O Water H2O

References

Application Notes and Protocols for the Characterization of H4dobpdc-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymers synthesized with 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H4dobpdc) are a significant class of metal-organic frameworks (MOFs), most notably the MOF-74 series (also known as CPO-27). These materials are characterized by their high porosity, exceptional surface area, and the presence of open metal sites, making them highly attractive for a range of applications including gas storage and separation, catalysis, and as potential platforms for drug delivery.

This document provides detailed application notes and experimental protocols for the essential characterization techniques used to analyze H4dobpdc-containing polymers. These protocols are designed to ensure accurate and reproducible results, which are critical for both fundamental research and the development of new therapeutic agents.

Key Characterization Techniques

A comprehensive understanding of the physicochemical properties of H4dobpdc-based polymers is crucial for their application. The primary characterization methods include:

  • Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the coordination of the H4dobpdc linker to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and quantify solvent content.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and analyze the pore characteristics.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the polymer.

Powder X-ray Diffraction (PXRD)

Application Note: PXRD is a fundamental technique for confirming the successful synthesis of the desired crystalline MOF structure. The diffraction pattern is a unique fingerprint of the crystalline lattice. For H4dobpdc-based MOFs of the MOF-74 series, characteristic peaks at specific 2θ angles confirm the hexagonal crystal structure. Any deviation or the presence of additional peaks may indicate impurities or a different crystalline phase. For air-sensitive samples, it is crucial to use an air-tight sample holder to prevent structural degradation upon exposure to moisture.[1][2]

Quantitative Data:

The following table summarizes the characteristic PXRD peak positions for common M-MOF-74 materials, where M represents the metal center.

Metal CenterCharacteristic 2θ Peaks (°) [Cu Kα radiation]Reference
Mg ~6.8, ~11.8[3][4]
Co ~6.7, ~11.7[5]
Ni ~6.9, ~12.0[5]
Zn ~6.7, ~11.7[6]

Experimental Protocol:

Objective: To obtain the powder X-ray diffraction pattern of an H4dobpdc-containing polymer to verify its crystal structure and purity.

Materials:

  • Dried H4dobpdc-polymer powder sample

  • Sample holder (standard or air-sensitive)

  • Spatula

  • Glass slide

  • Mortar and pestle (if grinding is necessary)

Instrumentation:

  • Powder X-ray Diffractometer with Cu Kα radiation source

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is properly activated and dry.

    • If necessary, gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • For standard samples: Carefully load the powdered sample into the sample holder, ensuring a flat and level surface. Use a glass slide to gently press and flatten the powder.

    • For air-sensitive samples: Perform sample loading inside a glovebox.[1] Use a specialized air-sensitive sample holder with a dome or cover (e.g., made of Kapton film) to protect the sample from the atmosphere during measurement.[1]

  • Instrument Setup:

    • Set the X-ray source to Cu Kα (λ = 1.54056 Å).

    • Configure the scan range, typically from 5° to 50° 2θ, which covers the most characteristic peaks for MOF-74.

    • Set the step size (e.g., 0.02°) and scan speed or exposure time per step (e.g., 0.5 to 2 seconds).

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Initiate the XRD scan.

  • Data Analysis:

    • Process the raw data to obtain the diffraction pattern (Intensity vs. 2θ).

    • Compare the experimental pattern with reference patterns from crystallographic databases or literature for the expected MOF structure.[5]

    • Identify the characteristic peaks and check for the presence of any impurity peaks.

Visualization:

experimental_workflow_pxrd cluster_prep Sample Preparation cluster_analysis PXRD Analysis start Start grind Grind Sample start->grind load_standard Load Standard Holder grind->load_standard Air-Stable load_air_sensitive Load Air-Sensitive Holder (in Glovebox) grind->load_air_sensitive Air-Sensitive end_prep Sample Ready load_standard->end_prep load_air_sensitive->end_prep instrument Mount in Diffractometer & Set Parameters end_prep->instrument collect Collect Diffraction Data instrument->collect process Process Data collect->process compare Compare with Reference process->compare result Phase & Purity Confirmed compare->result

Caption: PXRD Experimental Workflow.

Fourier-Transform Infrared Spectroscopy (FTIR)

Application Note: FTIR spectroscopy is a powerful tool for probing the chemical bonds within the H4dobpdc-based polymer. The spectrum provides evidence of the successful incorporation of the organic linker into the MOF structure. Key spectral features include the disappearance of the broad O-H stretch from the carboxylic acid groups of the free linker and the appearance of characteristic symmetric and asymmetric stretching vibrations of the coordinated carboxylate groups.[7] The presence of a broad band around 3400-3600 cm⁻¹ can indicate the presence of adsorbed water molecules or hydroxyl groups within the MOF structure.[8]

Quantitative Data:

The following table lists the key FTIR vibrational frequencies for H4dobpdc-based MOFs.

Vibrational ModeWavenumber (cm⁻¹)DescriptionReference
O-H Stretch (adsorbed H₂O) ~3400-3600 (broad)Indicates presence of water molecules in the pores.[8]
C=O Stretch (Carboxylate) ~1630-1660 (asymmetric)Stretching of the carboxylate group coordinated to the metal center.[7][8]
C=O Stretch (Carboxylate) ~1370-1410 (symmetric)Stretching of the carboxylate group coordinated to the metal center.[7][8]
C-H Bending (Aromatic) ~820 and ~750Out-of-plane bending of C-H bonds on the biphenyl rings.[7][9]
M-O Stretch ~480-560Vibration of the bond between the metal center and the oxygen of the carboxylate.[7][10]

Experimental Protocol:

Objective: To obtain the FTIR spectrum of an H4dobpdc-containing polymer to identify its functional groups.

Materials:

  • Dried H4dobpdc-polymer powder sample

  • Potassium bromide (KBr), spectroscopy grade

  • Spatula

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier-Transform Infrared Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any adsorbed water.

    • Weigh out approximately 1-2 mg of the polymer sample and 100-200 mg of dry KBr.

    • In an agate mortar, mix the sample and KBr and grind them together until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Collection:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction).

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes based on the reference table and literature.

Alternative Procedure (ATR-FTIR):

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal using the press.

  • Collect the background and sample spectra as described above. This method is faster and requires minimal sample preparation.

Thermogravimetric Analysis (TGA)

Application Note: TGA is essential for evaluating the thermal stability of H4dobpdc-containing polymers and for quantifying the amount of solvent molecules (e.g., water, DMF) present within the pores. A typical TGA curve for a MOF-74 material shows an initial weight loss at lower temperatures (< 200°C) corresponding to the removal of guest solvent molecules, followed by a plateau of thermal stability, and finally, a sharp weight loss at higher temperatures (> 300-400°C) indicating the decomposition of the organic linker and the collapse of the framework structure.[11][12][13]

Quantitative Data:

The following table provides representative TGA data for M-MOF-74 materials.

Metal CenterSolvent Loss Temperature (°C)Decomposition Onset (°C)ResidueReference
Mg ~100 - 200~460MgO[13][14]
Co ~50 - 150> 280Co-Oxide[11]
Ni < 200~400NiO[15]
Cu(I) ~70 - 130~163Cu-Oxide[16]

Experimental Protocol:

Objective: To determine the thermal stability and solvent content of an H4dobpdc-containing polymer.

Materials:

  • Activated H4dobpdc-polymer sample

  • TGA crucible (e.g., alumina or platinum)

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation:

    • Tare the TGA crucible on a microbalance.

    • Accurately weigh 2-10 mg of the polymer sample into the crucible.[17]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the heating program. A typical program involves heating from room temperature to 600-800°C at a constant rate of 5 or 10°C/min.[18]

    • Set the atmosphere to a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative decomposition.[17]

  • Data Collection:

    • Start the TGA run and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the temperature ranges for solvent loss and framework decomposition from the TGA curve and its derivative (DTG) plot.

    • Calculate the percentage weight loss in each step to quantify the amount of solvent and organic linker in the material.

Visualization:

logical_relationship_tga cluster_tga_curve TGA Curve Interpretation cluster_interpretation Inferred Properties initial_loss Initial Weight Loss (< 200°C) solvent Solvent Content & Activation State initial_loss->solvent plateau Stable Plateau stability Thermal Stability Limit plateau->stability final_loss Final Weight Loss (> 300°C) composition Framework Composition (Organic vs. Inorganic) final_loss->composition experimental_workflow_sem cluster_prep_sem Sample Preparation cluster_imaging SEM Imaging start_sem Start mount Mount Powder on Stub start_sem->mount coat Sputter Coat with Conductive Metal mount->coat end_prep_sem Sample Ready coat->end_prep_sem load_sem Load into SEM & Evacuate Chamber end_prep_sem->load_sem image Acquire Images at Various Magnifications load_sem->image analyze Analyze Morphology & Measure Particle Size image->analyze result_sem Morphological Data analyze->result_sem

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The nature and quantity of impurities are highly dependent on the synthetic route used.[1] Potential impurities may include unreacted starting materials from the synthesis, such as 4,4'-biphenol.[2] Isomeric biphenols, like 2,4'-dihydroxybiphenyl and 2,2'-dihydroxybiphenyl, can also be present, particularly if the synthesis involves direct coupling of phenols.[1][3] Additionally, byproducts from the specific synthesis method, such as partially dealkylated biphenols, can be found in the crude product.[4]

Q2: Why is the purity of this compound important?

The purity of this compound is crucial for its various applications.[2] In pharmaceutical and materials science applications, high purity is often a requirement.[2] For instance, in polymer chemistry, this compound is a valuable monomer for producing high-performance polymers like aromatic polyesters, and its purity directly impacts the thermal and mechanical properties of these materials.[1][5]

Q3: Which solvents are suitable for the recrystallization of this compound?

Several solvents can be used for the recrystallization of this compound. The choice of solvent will depend on the specific impurities present. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Suitable solvents include acetone, methanol, ethanol, acetonitrile, and mixtures such as ethanol/water.[1][5][6] Acetone is a good choice due to its low boiling point, which allows for easy removal.[1] An ethanol/water mixture is a versatile system where the addition of water as an anti-solvent can help to induce crystallization and improve the yield.[1]

Troubleshooting Guide

Issue 1: Poor or No Crystal Formation After Cooling

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystals to form.

  • Solution: Reheat the solution to boil off some of the solvent, then allow it to cool again.[7] If this fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent system.[7]

  • Possible Cause: The solution has become supersaturated without nucleation.

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.[7] Alternatively, add a "seed crystal" – a tiny amount of the crude or pure solid – to the cooled solution to initiate crystal growth.[7]

Issue 2: Low Recovery of Purified Product

  • Possible Cause: The chosen solvent has too high a solubility for the compound at low temperatures.[3]

  • Solution: Ensure the solution is thoroughly cooled in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[1] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

  • Possible Cause: The cooling process was too rapid, leading to the formation of very small crystals that are difficult to collect by filtration.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][3] Slow cooling encourages the formation of larger, purer crystals.[1]

Issue 3: Oiling Out Instead of Crystallization

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is highly impure, leading to a significant depression of its melting point.

  • Solution: Reheat the solution and add a small amount of additional solvent.[7] This may keep the compound dissolved for longer as the solution cools, allowing it to crystallize at a lower temperature. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[7]

Issue 4: Colored Impurities Persist in Crystals

  • Possible Cause: The colored impurities have similar solubility properties to the desired compound in the chosen solvent.

  • Solution: Consider performing a hot filtration if the impurities are insoluble in the hot solvent.[1] If the impurities are soluble, a different recrystallization solvent or a multi-solvent system may be necessary. In some cases, pre-treatment with activated carbon can help remove colored impurities, but this should be done with caution as it can also adsorb the product.

Data Presentation: Solvent Suitability

SolventBoiling Point (°C)Suitability and Remarks
Acetone 56A good solvent choice with good solubility when hot and lower solubility when cold.[1] Its low boiling point facilitates easy removal.[1][6]
Ethanol 78The compound is soluble, especially when hot.[1] It is often used with water as an anti-solvent to improve yield.[1]
Methanol 65A suitable polar protic solvent with solubility increasing with temperature.[1][6] Its lower boiling point allows for faster drying of crystals.[1]
Acetonitrile 82A polar aprotic solvent that can be effective for purification.[1][6]
Ethanol/Water Mixture VariableA versatile system where solubility can be adjusted based on the ratio.[1] Adding water to a hot ethanolic solution can induce crystallization upon cooling.[1]
Water 100The compound is sparingly soluble to insoluble in water.[1] It can be effectively used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[1]

Experimental Protocol: Recrystallization from an Acetone/Water Mixture

This protocol provides a step-by-step method for the purification of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Acetone (reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetone and begin heating the mixture with stirring.[1] Continue to add small portions of hot acetone until the solid is completely dissolved.[3] Avoid adding a large excess of solvent to maximize the recovery yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[1] Once at room temperature, slowly add distilled water dropwise until the solution becomes slightly cloudy, then add a few drops of acetone until it becomes clear again. Cover the flask and allow it to stand undisturbed to promote the formation of large crystals.[1] After crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of a cold acetone/water mixture to remove any remaining soluble impurities.[1]

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[1]

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolution 1. Dissolution (Minimum hot solvent) start->dissolution hot_filtration 2. Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration cooling 3. Slow Cooling (Formation of crystals) dissolution->cooling If no insoluble impurities hot_filtration->cooling impurities_removed Impurities Removed hot_filtration->impurities_removed ice_bath 4. Ice Bath (Maximize yield) cooling->ice_bath vacuum_filtration 5. Vacuum Filtration (Isolate crystals) ice_bath->vacuum_filtration washing 6. Washing (Cold solvent) vacuum_filtration->washing mother_liquor Mother Liquor (Soluble impurities) vacuum_filtration->mother_liquor drying 7. Drying (Vacuum oven) washing->drying end End: Pure Crystals drying->end

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 4,4'-biphenol, which undergoes a carboxylation reaction to introduce the two carboxylic acid groups onto the biphenyl rings at the 3 and 3' positions.[1]

Q2: What are the typical reaction conditions for a high-yield synthesis?

A2: A patented high-yield method involves the reaction of 4,4'-biphenol with potassium carbonate in N,N-dimethylformamide (DMF) as a solvent.[2][3] The mixture is heated at 200°C for 70 hours under continuous stirring.[3] This solvothermal synthesis can achieve a yield of approximately 95%.[2][3]

Q3: What are the main challenges in the synthesis of this compound?

A3: Historically, challenges have included low yields and harsh reaction conditions, such as high pressure and temperature, which can lead to the formation of byproducts.[1] Precise control over reaction parameters like temperature, pressure, catalysts, and reagent stoichiometry is critical for achieving high yields and the desired regioselectivity.[1]

Q4: How can the purity of the final product be improved?

A4: Achieving high purity often requires effective purification techniques.[1] Common methods include recrystallization from suitable solvents, chromatography, and other advanced separation methods.[1] Post-reaction, acidification with an acid like hydrochloric acid is crucial to precipitate the product, which is then washed to neutrality and dried.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is carried out for the recommended duration (e.g., 70 hours) and at the optimal temperature (e.g., 200°C).[3]
Suboptimal ratio of reactants.Use the correct stoichiometry, for example, 3 equivalents of potassium carbonate to 4,4'-biphenol.[2][3]
Poor solubility of reactants.The use of an appropriate solvent like DMF can enhance the solubility of reactants like 4,4'-biphenol and prevent the hardening of the resulting substance.[2]
Formation of Byproducts Incorrect reaction conditions leading to side reactions.Maintain precise control over temperature and pressure. Some older methods required high-pressure carbon dioxide, which could lead to byproduct formation.[1] Newer methods may not require additional CO2.[2]
Presence of impurities in starting materials.Use high-purity starting materials. Commercially available 4,4'-biphenol typically has a purity of 97% or higher.
Product is a light pink sludge instead of a white solid This is a normal observation for the crude product after the solvothermal synthesis in DMF.[2][3]The light pink sludge should be filtered from the DMF. Subsequent acidification with hydrochloric acid will result in the formation of a white solid.[2][3]
Difficulty in Purification Inefficient removal of unreacted starting materials or byproducts.After acidification and filtration, wash the product thoroughly with distilled water until it is neutral. Drying in an oven for at least 12 hours is also recommended.[3]
Hardening of the product during the reaction.Using an amide-based solvent like DMF can prevent the solidification of the product during the reaction, making post-reaction workup easier.[2]

Experimental Protocols

High-Yield Solvothermal Synthesis of this compound[2][3]

Materials:

  • 4,4'-Biphenol (11.20 g)

  • Potassium carbonate (K₂CO₃), 3 equivalents (24.93 g)

  • N,N-Dimethylformamide (DMF) (68 mL)

  • Hydrochloric acid (HCl)

  • Distilled water

Equipment:

  • 300 mL steel reactor

  • Heating and stirring apparatus

  • Filtration setup

  • Oven

Procedure:

  • Combine 11.20 g of 4,4'-biphenol and 24.93 g of potassium carbonate in the 300 mL steel reactor.

  • Add 68 mL of DMF to the reactor.

  • Seal the reactor and heat the mixture to 200°C with continuous stirring.

  • Maintain these conditions for 70 hours. The product will appear as a light pink sludge.

  • After the reaction is complete, cool the reactor and filter the sludge to separate it from the DMF.

  • Acidify the collected sludge with hydrochloric acid. The product will turn into a white solid.

  • Wash the white solid with distilled water multiple times until the washings are neutral.

  • Dry the purified product in an oven for at least 12 hours.

This method has been reported to yield approximately 95% of this compound.[2][3]

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

ParameterSolvothermal Method[2][3]
Starting Material 4,4'-Biphenol
Key Reagents Potassium Carbonate, DMF
Temperature 200°C
Time 70 hours
Pressure Not specified (sealed reactor)
Reported Yield ~95%

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Solvothermal Synthesis cluster_workup Product Workup cluster_product Final Product reactants Combine Reactants: - 4,4'-Biphenol - K₂CO₃ - DMF synthesis Heat to 200°C Stir for 70 hours reactants->synthesis In sealed reactor filtration1 Filter pink sludge synthesis->filtration1 Cool down acidification Acidify with HCl filtration1->acidification filtration2 Wash with H₂O acidification->filtration2 drying Dry in oven filtration2->drying final_product 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid drying->final_product troubleshooting_logic start Low Yield? check_temp Is Temperature 200°C? start->check_temp Yes byproducts Byproduct Formation? start->byproducts No check_time Is Reaction Time 70 hours? check_temp->check_time Yes solution1 Adjust Temperature check_temp->solution1 No check_reagents Is K₂CO₃ to Biphenol ratio 3:1? check_time->check_reagents Yes solution2 Increase Reaction Time check_time->solution2 No solution3 Adjust Reagent Ratio check_reagents->solution3 No end Yield Optimized check_reagents->end Yes check_purity Check Starting Material Purity byproducts->check_purity Yes byproducts->end No

References

Technical Support Center: Polymerization of H4dobpdc for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H4dobpdc Polymerization. This resource is designed for researchers, scientists, and drug development professionals working with 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H4dobpdc) in the synthesis of metal-organic frameworks (MOFs) and other advanced polymeric materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and polymerization of H4dobpdc into MOFs.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of H4dobpdc Ligand - Harsh reaction conditions leading to byproduct formation.- Inefficient carboxylation method.- Utilize optimized synthesis protocols, such as those employing 2-ethylhexanol as a solvent under moderate CO₂ pressure, which have been shown to achieve yields ≥85%.[1]- Ensure precise control of temperature and pressure during carboxylation.[1]
Poor Crystallinity or Amorphous Product - Suboptimal solvothermal synthesis conditions (temperature, time).- Presence of impurities in the H4dobpdc linker or metal salt.- Inappropriate solvent system.- Systematically screen reaction temperatures and times. MOF synthesis is often sensitive to these parameters.[2]- Ensure high purity of the H4dobpdc linker and metal precursors through appropriate purification techniques.[3]- The choice of solvent can significantly impact MOF crystallinity; DMF is commonly used, but other high-boiling point polar aprotic solvents can be explored.[4][5]
Formation of Undesired Phases or Polymorphs - Thermodynamic vs. kinetic control of the reaction.- Use of modulators (or lack thereof).- Adjust the reaction temperature and time; lower temperatures may favor kinetic products, while higher temperatures can lead to more stable thermodynamic phases.- Introduce modulators, such as monofunctional carboxylic acids, to influence the nucleation and growth process, which can help in obtaining the desired phase.[6]
Low Surface Area of the Resulting MOF - Incomplete activation (solvent removal).- Pore collapse upon solvent removal.- Presence of defects or impurities blocking pores.- Employ a thorough solvent exchange procedure with a low boiling point solvent (e.g., methanol or ethanol) followed by activation under high vacuum.[7][8]- For sensitive frameworks, consider supercritical CO₂ drying to prevent pore collapse.[8]- Characterize the purity of the product to ensure no unreacted starting materials are occluded within the pores.
Instability of the MOF Product (Degradation) - Sensitivity to air (oxidation) or moisture (hydrolysis), particularly for certain metal congeners like Mg₂(dobpdc).[7][9]- Degradation upon removal from the mother liquor.- Handle and store the synthesized MOF under an inert atmosphere (e.g., in a glovebox).- For MOFs known to be sensitive to air, ensure they are fully desolvated, as this can enhance stability.[9]- If single crystals degrade upon removal from the solvent, characterization may need to be performed with the crystal coated in mother liquor or sealed in a capillary.[10]
Low Molecular Weight in Polymer Synthesis - Impurities in monomers acting as chain terminators.- Imprecise stoichiometry between reacting functional groups.- Incomplete reaction conversion.- Ensure the highest possible purity of H4dobpdc and the co-monomer.[11]- Use a calibrated analytical balance for precise measurement of reactants to maintain a 1:1 stoichiometric ratio.[3][11]- Increase reaction time or temperature to drive the reaction to high conversion (>99%), which is necessary for achieving high molecular weight in step-growth polymerization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters in the synthesis of the H4dobpdc linker for high yield and purity?

A1: The synthesis of H4dobpdc can be challenging, with early methods suffering from low yields (≤60%) and harsh conditions.[1] Key parameters for achieving high yields (≥85-95%) include the choice of solvent, base, and reaction conditions.[1][4] Using an amide solvent like N,N-dimethylformamide (DMF) with a carbonate base such as K₂CO₃ has been shown to significantly improve reaction stability and yield.[4] The reaction is typically conducted at elevated temperatures (e.g., 200 °C) for an extended period (e.g., 70 hours) in a sealed reactor.[1]

Q2: My MOF crystals are degrading when exposed to air or washed with water. What should I do?

A2: MOFs synthesized with H4dobpdc, such as Mg₂(dobpdc), are known to have stability issues, particularly towards water and air.[7][9] To mitigate this, all handling and storage of the material should be performed in an inert atmosphere, such as a nitrogen-filled glovebox. For washing, avoid water and instead use organic solvents in which the MOF is stable. If the framework is intended for applications in the presence of air, it is crucial to ensure it is fully desolvated, as this has been shown to improve its stability.[9]

Q3: What is the role of defects in H4dobpdc-based MOFs, and how can they be controlled?

A3: Defects, such as missing linkers or metal nodes, can significantly influence the properties of MOFs, including their mechanical flexibility, catalytic activity, and adsorption capabilities.[12][13][14] Defects can be intentionally introduced by adding "modulators" to the synthesis mixture. These are typically molecules that resemble the linker but can only bind to one metal center, leading to a termination of the framework growth at that site. For example, 4-fluorosalicylic acid has been used as a modulator in the synthesis of Mg₂(dobpdc) to create substitutional defects.[12] By varying the concentration of the modulator, the degree of defect formation can be tuned.

Q4: How does the choice of solvent affect the polymerization of H4dobpdc into MOFs?

A4: The solvent plays a crucial role in solvothermal MOF synthesis. It not only dissolves the precursors (H4dobpdc and the metal salt) but also influences the nucleation and growth of the crystals, ultimately determining the phase and quality of the final product.[5][15] High-boiling point, polar aprotic solvents like DMF are commonly used.[4] The solvent can affect reaction kinetics and the solubility of intermediates, and in some cases, solvent molecules can coordinate to the metal centers or be trapped within the pores of the MOF. The choice of solvent can also impact the stability and ease of activation of the final material.[5]

Experimental Protocols

Protocol 1: Synthesis of H4dobpdc Ligand

This protocol is adapted from a high-yield synthesis method.[1][4]

Materials:

  • 4,4'-Biphenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a 300 mL steel reactor, combine 11.20 g of 4,4'-Biphenol, 24.93 g of K₂CO₃ (3 equivalents), and 68 mL of DMF.

  • Seal the reactor and heat the mixture to 200 °C for 70 hours with stirring.

  • After cooling to room temperature, filter the resulting pale pink sludge to separate it from the DMF solvent.

  • Acidify the collected solid with hydrochloric acid until a white precipitate forms.

  • Wash the white product multiple times with distilled water until the pH is neutral.

  • Dry the purified H4dobpdc in an oven for at least 12 hours. This method has a reported yield of approximately 95%.[4]

Protocol 2: Synthesis of Mg₂(dobpdc) MOF

This protocol describes a typical solvothermal synthesis for a H4dobpdc-based MOF.

Materials:

  • H4dobpdc

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol or Ethanol (for solvent exchange)

Procedure:

  • In a glass vial, dissolve H4dobpdc and Mg(NO₃)₂·6H₂O in DMF. The molar ratio of metal to linker is a critical parameter to optimize.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 120-150 °C) for a set period (e.g., 24-72 hours).

  • Allow the oven to cool down slowly to room temperature to promote the formation of well-defined crystals.

  • Collect the crystalline product by decanting the mother liquor.

  • Activation: Wash the crystals with fresh DMF multiple times. Then, immerse the crystals in a low-boiling-point solvent like methanol or ethanol for 3 days, replacing the solvent daily to exchange the high-boiling DMF from the pores.[8]

  • Decant the solvent and dry the MOF under a high vacuum at an elevated temperature (e.g., >150 °C) to remove all guest molecules and activate the material.

Data and Characterization

Table 1: Influence of Synthesis Parameters on H4dobpdc Yield
ReactantSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4,4'-BiphenolTCB-210-10-20[4]
4,4'-BiphenolDMFK₂CO₃20070>95[4]
4,4'-Biphenol2-ethylhexanolAlkali Metal Salts150-250-≥85[1]
TCB: 1,2,4-Trichlorobenzene
Table 2: Representative Properties of H4dobpdc-based MOFs
MOFMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Key Characteristic
Mg₂(dobpdc)Mg~1800 - 2500~0.7 - 1.0High CO₂ adsorption capacity, sensitive to air and moisture.[9]
Ni₂(dobpdc)Ni~1500 - 2000~0.6 - 0.8Improved hydrolytic stability compared to the Mg analogue.[7]
Defective Mg₂(dobpdc)MgVariableVariableTunable flexibility and disorder.[12]

Visualized Workflows and Relationships

Troubleshooting_Workflow Troubleshooting Logic for Poor MOF Crystallinity Start Poor Crystallinity or Amorphous Product Purity Check Purity of H4dobpdc and Metal Salt Start->Purity Stoichiometry Verify Stoichiometry Start->Stoichiometry Conditions Optimize Synthesis Conditions Start->Conditions Solvent Evaluate Solvent System Start->Solvent Purify Purify Starting Materials (Recrystallization, etc.) Purity->Purify Impure? Weigh Accurately Weigh Components Stoichiometry->Weigh Incorrect? ScreenTemp Screen Temperature and Time Conditions->ScreenTemp ScreenSolvent Test Alternative Solvents (e.g., DEF, DMAc) Solvent->ScreenSolvent End Crystalline Product Purify->End Weigh->End ScreenTemp->End ScreenSolven_t_ ScreenSolven_t_ ScreenSolven_t_->End

Caption: Troubleshooting workflow for addressing poor crystallinity in MOF synthesis.

MOF_Activation_Workflow General MOF Activation Workflow Start As-Synthesized MOF (in Mother Liquor) Wash_DMF Wash with Fresh High-Boiling Solvent (e.g., DMF) Start->Wash_DMF Solvent_Exchange Solvent Exchange with Low-Boiling Solvent (e.g., MeOH) (Repeat for 2-3 days) Wash_DMF->Solvent_Exchange Drying Drying/Activation Method Solvent_Exchange->Drying Vacuum High Vacuum at Elevated Temperature Drying->Vacuum Standard Supercritical Supercritical CO2 Drying (for sensitive frameworks) Drying->Supercritical Sensitive End Activated, Porous MOF Vacuum->End Supercritical->End

Caption: Workflow for the activation of porous MOFs after synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with H4dobpdc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H4dobpdc). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of H4dobpdc-based MOFs?

A1: The synthesis of crystalline and porous H4dobpdc-based MOFs is highly sensitive to several parameters. The most critical factors to control are:

  • Temperature and Reaction Time: These parameters are interdependent and significantly influence the crystallinity and phase purity of the product.[1][2] Optimal conditions vary depending on the metal salt and solvent system used.

  • Solvent System: The choice of solvent is crucial as it affects the solubility of the precursors and can direct the formation of different MOF structures or phases.[3][4] Common solvents include N,N-dimethylformamide (DMF), methanol, ethanol, and water, often used in combination.[5][6]

  • Molar Ratios of Reactants: The ratio of the metal salt to the H4dobpdc ligand can impact the formation of the desired MOF structure and the concentration of defects within the framework.[7]

  • Presence of Modulators: Additives like monocarboxylic acids (e.g., acetic acid, benzoic acid) or bases can modulate the reaction kinetics, leading to better crystallinity and preventing the formation of amorphous products.[8]

  • pH of the reaction mixture: The pH can influence the deprotonation of the H4dobpdc ligand and the coordination environment of the metal ions, thereby affecting the final MOF structure.[3]

Q2: How do I properly activate my H4dobpdc-based MOF after synthesis to achieve high porosity?

A2: Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible. Incomplete or improper activation is a common reason for low porosity. The general procedure involves:

  • Solvent Exchange: The as-synthesized MOF, which typically contains a high-boiling point solvent like DMF in its pores, should be soaked in a more volatile solvent (e.g., methanol or ethanol). This exchange should be performed multiple times over several days to ensure complete removal of the initial solvent.[9]

  • Drying under Vacuum and Heat: After solvent exchange, the MOF should be heated under a dynamic vacuum to remove the volatile solvent. The temperature and duration of this step are crucial; too high a temperature can cause the framework to collapse, while insufficient heating will result in incomplete activation. For Mg2(dobpdc), heating at 250 °C under vacuum or flowing N2 for 12 hours has been reported to be effective.[5]

Q3: What are the expected characteristics of a successfully synthesized H4dobpdc-based MOF like Mg2(dobpdc)?

A3: A well-synthesized and activated Mg2(dobpdc) should exhibit the following characteristics:

  • High Crystallinity: This is typically confirmed by Powder X-ray Diffraction (PXRD), which should show sharp peaks corresponding to the simulated pattern of the desired phase.

  • High Surface Area: After activation, Mg2(dobpdc) should have a high BET (Brunauer-Emmett-Teller) surface area. While the specific value can vary based on synthesis and activation conditions, values in the range of 1000-2500 m²/g are commonly reported for related structures.

  • Expected Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the crystal morphology. For instance, Mg2(dobpdc) often forms rod-like or microcrystalline powders.

  • Thermal Stability: Thermogravimetric Analysis (TGA) can determine the thermal stability of the framework. For example, some Ni-BPDC-MOFs (using a similar linker) show stability up to around 390°C.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete dissolution of reactants.[11]2. Suboptimal reaction time or temperature.[4]3. Incorrect molar ratio of reactants.1. Ensure complete dissolution of H4dobpdc and the metal salt in the solvent, using sonication if necessary.[5]2. Systematically vary the reaction temperature and time. For example, for MOF-5, optimal crystallinity was achieved at 120°C for 24 hours, while maximum weight was obtained at 120°C for 72 hours.[2]3. Adjust the metal-to-ligand ratio. A slight excess of the metal salt is often used.[5]
Product is Amorphous or Poorly Crystalline 1. Reaction kinetics are too fast, leading to rapid precipitation.[9]2. Inappropriate solvent system.[3]3. Absence of a modulator to control crystal growth.1. Lower the reaction temperature to slow down the nucleation and growth process.[9]2. Experiment with different solvent mixtures or ratios. For example, a 55:45 (v:v) mixture of methanol:DMF is used for Mg2(dobpdc) synthesis.[5]3. Introduce a modulator, such as benzoic acid or acetic acid, to the reaction mixture. This can slow down the deprotonation of the linker and promote the growth of larger, more well-defined crystals.[8][9]
Presence of Impure Phases 1. Formation of a kinetic product instead of the thermodynamically stable phase.[12]2. Influence of the solvent on phase formation.[3]3. Incorrect temperature leading to a different polymorph.1. Increase the reaction time or temperature to favor the formation of the thermodynamically stable product.[12]2. A study on a Zn-based MOF with H4dobpdc using THF as a solvent resulted in three unique phases instead of the expected MOF-74 structure, highlighting the significant impact of solvent choice.[3]3. For some systems, different temperatures can lead to different phases. For example, in the vapor-assisted synthesis of Zn-MOF-74, lower temperatures favor the desired MOF-74 phase, while higher temperatures can lead to the formation of Zn-UTSA-74.
Low BET Surface Area After Activation 1. Incomplete removal of synthesis solvent (e.g., DMF).[2]2. Framework collapse during activation due to excessive heat or capillary forces.[9]3. Presence of impurities or unreacted ligand blocking the pores.1. Ensure a thorough solvent exchange with a volatile solvent like methanol for an extended period (e.g., 3 days with daily solvent replacement) before heating under vacuum.[9]2. Optimize the activation temperature and heating rate. A slower heating ramp may be beneficial. Consider alternative activation methods like supercritical CO2 drying if framework collapse is persistent.[9]3. Purify the as-synthesized MOF by repeated washing and soaking in fresh solvent to remove any unreacted precursors.[9]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Mg2(dobpdc)

This protocol is adapted from a reported solvothermal synthesis method.[5]

Materials:

  • 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H4dobpdc)

  • Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)

  • N,N-dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • In a suitable vessel, dissolve H4dobpdc (e.g., 9.89 g, 36.1 mmol) and Mg(NO3)2·6H2O (e.g., 11.5 g, 44.9 mmol) in a 55:45 (v:v) mixture of methanol and DMF (e.g., 200 mL). Use sonication to aid dissolution.[5]

  • Filter the solution to remove any undissolved particles.

  • Transfer the clear solution to a glass pressure vessel equipped with a stir bar.

  • Seal the reactor and heat it in a silicone oil bath at 120°C for 20 hours with stirring.[5]

  • After cooling to room temperature, collect the resulting white powder by filtration.

  • Washing: Soak the crude product in fresh DMF (e.g., 200 mL) at 60°C for at least 3 hours. Repeat this step three times.

  • Solvent Exchange: Decant the DMF and soak the product in fresh methanol (e.g., 200 mL) at 60°C for at least 3 hours. Repeat this step three times.[5]

  • Activation: Collect the methanol-solvated product by filtration and heat it under dynamic vacuum or flowing N2 at 250°C for 12 hours to obtain the fully desolvated Mg2(dobpdc).[5]

Data Presentation

Table 1: Effect of Synthesis Temperature on Ni-BPDC-MOF Properties (Note: BPDC is a similar, non-hydroxylated linker to H4dobpdc, and the data provides a general trend for the effect of temperature.)

Synthesis Temperature (°C)MorphologySpecific Surface Area (m²/g)Average Pore Diameter (nm)
120Nanoplates15.7815.1
150Nanoplates45.1623.4
180Nanoplates311.9929.2
210Nanoplates129.1335.6
Data adapted from Reference[10]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Reactants H4dobpdc Ligand & Metal Salt Dissolution Dissolution (Sonication) Reactants->Dissolution Solvent Solvent System (e.g., DMF/Methanol) Solvent->Dissolution Heating Solvothermal Reaction (e.g., 120°C, 20h) Dissolution->Heating Filtration Collect Crude Product Heating->Filtration Washing Washing (e.g., hot DMF) Filtration->Washing Solvent_Exchange Solvent Exchange (e.g., Methanol) Washing->Solvent_Exchange Activation Activation (Heat & Vacuum) Solvent_Exchange->Activation Final_Product Activated MOF Activation->Final_Product

Caption: General workflow for the solvothermal synthesis and activation of H4dobpdc-based MOFs.

Troubleshooting_Tree Start Analyze Product Problem Low Crystallinity? Start->Problem Solution1 Decrease Temperature Add Modulator Change Solvent Problem->Solution1 Yes Problem2 Low Yield? Problem->Problem2 No Solution1->Start Re-synthesize Solution2 Optimize Temp/Time Adjust Molar Ratios Ensure Full Dissolution Problem2->Solution2 Yes Problem3 Low Surface Area? Problem2->Problem3 No Solution2->Start Re-synthesize Solution3 Improve Solvent Exchange Optimize Activation Temp Ensure Purity Problem3->Solution3 Yes Success High-Quality MOF Problem3->Success No Solution3->Start Re-activate/synthesize

References

Technical Support Center: Synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid. Our focus is on preventing and resolving common side reactions and other issues encountered during this synthesis, which typically proceeds via the Kolbe-Schmitt carboxylation of 4,4'-dihydroxybiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct carboxylation of 4,4'-dihydroxybiphenyl using the Kolbe-Schmitt reaction. This process involves the reaction of the dipotassium or disodium salt of 4,4'-dihydroxybiphenyl with carbon dioxide under elevated temperature and pressure.[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include incomplete dicarboxylation, leading to the formation of the mono-carboxylated byproduct (4,4'-dihydroxybiphenyl-3-carboxylic acid), and decomposition of the product at excessively high temperatures (above 300°C).[2] The formation of positional isomers of the dicarboxylic acid is also a possibility, though less commonly reported for this specific starting material.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can analyze the consumption of the starting material (4,4'-dihydroxybiphenyl) and the formation of the desired dicarboxylic acid and any mono-carboxylated intermediate.

Q4: What are the recommended purification methods for the final product?

A4: The most common purification technique is recrystallization.[3] The crude product, obtained after acidification of the reaction mixture, can be dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or acetone) and then allowed to crystallize.[2] Washing the isolated crystals with cold solvent helps remove soluble impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields of the desired dicarboxylic acid are a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Dicarboxylation Increase the reaction temperature. Higher temperatures favor the formation of dicarboxylic acids.[4] Ensure the CO2 pressure is within the optimal range (0.1–10 MPa).[2] A longer reaction time may also be necessary to drive the reaction to completion.
Decomposition of Product Avoid excessively high temperatures. The reaction temperature should ideally be maintained between 170°C and 250°C. Temperatures exceeding 300°C can lead to product decomposition.[2]
Suboptimal Base The choice of base is crucial. Potassium carbonate (K2CO3) has been shown to give high yields (around 95%) when used in a solvent like N,N-dimethylformamide (DMF).[1] Ensure that at least two equivalents of the base are used to form the diphenoxide salt.
Poor Quality Starting Material Use high-purity 4,4'-dihydroxybiphenyl. Impurities in the starting material can interfere with the reaction.
Issue 2: Presence of Significant Amounts of Mono-Carboxylated Byproduct

The presence of 4,4'-dihydroxybiphenyl-3-carboxylic acid in the final product indicates incomplete reaction.

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature As with low yield, increasing the reaction time and/or temperature can promote the second carboxylation step. Monitor the reaction by HPLC to determine the optimal reaction time.
Inadequate CO2 Pressure Ensure that the CO2 pressure is maintained at a sufficiently high level throughout the reaction, as this is the driving force for the carboxylation.
Inefficient Mixing Inadequate stirring can lead to poor mass transfer of CO2 into the reaction mixture. Ensure vigorous and efficient stirring throughout the synthesis.
Issue 3: Product Discoloration

The final product may appear colored (e.g., light pink or brown) due to the presence of impurities.

Potential Cause Recommended Solution
Oxidation of Phenolic Groups The phenolic hydroxyl groups can be susceptible to oxidation, which can lead to colored byproducts.[5] It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Solvent-Related Impurities Some solvents, like DMF, can contribute to coloration at high temperatures.[1] If discoloration is a significant issue, consider using an alternative high-boiling solvent.
Residual Impurities After acidification and filtration, washing the crude product thoroughly with distilled water until the washings are neutral can help remove colored impurities.[1] If the color persists, recrystallization with the use of activated carbon can be effective in removing colored impurities.
Issue 4: Difficulty in Product Isolation

Challenges in isolating the final product can arise from its solubility or physical form in the reaction mixture.

Potential Cause Recommended Solution
Product Hardening in the Reactor In some solvents, the product may solidify, making it difficult to handle. Using a solvent like DMF can result in the product forming a more manageable sludge-like consistency.[1]
Incomplete Precipitation After the reaction, the product is typically precipitated by acidifying the aqueous solution of the salt. Ensure the pH is sufficiently low to fully protonate the carboxylate groups and induce complete precipitation.
Fine Solid that is Difficult to Filter Allowing the precipitated product to age in the mother liquor, sometimes with gentle stirring, can lead to the growth of larger crystals that are easier to filter.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is based on a high-yield method described in the patent literature.[1]

Materials:

  • 4,4'-Biphenol (11.20 g)

  • Potassium carbonate (K2CO3) (24.93 g, 3 equivalents)

  • N,N-Dimethylformamide (DMF) (68 mL)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Combine 11.20 g of 4,4'-biphenol and 24.93 g of K2CO3 in a suitable steel reactor.

  • Add 68 mL of DMF to the reactor.

  • Seal the reactor and begin stirring the mixture.

  • Heat the reactor to 200°C and maintain this temperature for 70 hours.

  • After the reaction is complete, cool the reactor and filter the resulting light pink sludge to separate it from the DMF.

  • Acidify the collected solid with hydrochloric acid. The product should turn white.

  • Wash the acidified product with distilled water until the washings are neutral.

  • Dry the purified product in an oven for at least 12 hours.

Expected Yield: Approximately 95%.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Dicarboxylic Acid check_hplc Analyze crude product by HPLC start->check_hplc incomplete_reaction High ratio of mono-carboxylated product check_hplc->incomplete_reaction Incomplete Dicarboxylation decomposition Presence of unknown degradation products check_hplc->decomposition Decomposition Suspected solution3 Check purity of starting material. Ensure optimal base and solvent are used. check_hplc->solution3 Mainly starting material solution1 Increase reaction time and/or temperature (up to 250°C). Increase CO2 pressure. incomplete_reaction->solution1 solution2 Decrease reaction temperature. Ensure temperature does not exceed 300°C. decomposition->solution2

Caption: Troubleshooting flowchart for low product yield.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start: 4,4'-Dihydroxybiphenyl reaction Kolbe-Schmitt Reaction: - K2CO3, DMF - 200°C, 70h - CO2 pressure start->reaction filtration Cool and filter the reaction mixture reaction->filtration acidification Acidify the solid with HCl filtration->acidification washing Wash with distilled water until neutral acidification->washing drying Dry the product in an oven washing->drying end Final Product: this compound drying->end

Caption: General workflow for the synthesis and purification.

References

Technical Support Center: Enhancing the Solubility of H4dobpdc-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of H4dobpdc-based polymers, a class of metal-organic frameworks (MOFs) with significant potential in various applications.

Frequently Asked Questions (FAQs)

Q1: What are H4dobpdc-based polymers and why is their solubility a concern?

A1: H4dobpdc stands for 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid. It is an organic linker used to synthesize metal-organic frameworks (MOFs), which are crystalline porous materials. These polymers have applications in gas storage, separation, and catalysis. However, their rigid aromatic structure and strong intermolecular interactions often lead to poor solubility in common organic solvents, which can hinder their processing and application, particularly in areas like drug delivery where solution-based formulations are often required.

Q2: In which solvents are H4dobpdc-based polymers generally soluble?

A2: H4dobpdc-based polymers, like many robust aromatic polymers, tend to be soluble in polar aprotic solvents. These include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Formic acid and m-cresol have also been reported as effective solvents for other robust aromatic polymers like polyamides and may be worth investigating for H4dobpdc-based systems.[1][2][3][4]

Q3: My H4dobpdc-based polymer won't dissolve even in recommended solvents. What could be the issue?

A3: Several factors can contribute to poor solubility. High molecular weight and a high degree of crystallinity in the polymer can significantly reduce solubility. Strong intermolecular hydrogen bonding between the polymer chains also plays a crucial role in making dissolution difficult. Additionally, the specific metal node used in the MOF can influence its stability and interaction with solvents.

Q4: What is post-synthetic modification (PSM) and can it improve solubility?

A4: Post-synthetic modification (PSM) is a technique used to chemically modify a pre-synthesized MOF to introduce new functional groups or alter existing ones. This can be a powerful tool to enhance the solubility of H4dobpdc-based polymers. By introducing bulky or more polar functional groups onto the polymer backbone, it is possible to disrupt the intermolecular packing and improve solvent-polymer interactions, thereby increasing solubility.

Troubleshooting Guide: Enhancing Polymer Solubility

This guide provides a systematic approach to troubleshoot and enhance the solubility of your H4dobpdc-based polymers.

Problem: Polymer does not dissolve in a single recommended solvent at room temperature.

dot```dot graph Troubleshooting_Solubility { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Insoluble Polymer", fillcolor="#EA4335"]; step1 [label="Increase Temperature", fillcolor="#4285F4"]; step2 [label="Use Co-Solvent System", fillcolor="#4285F4"]; step3 [label="Add Solubilizing Salts", fillcolor="#4285F4"]; step4 [label="Consider Post-Synthetic\nModification (PSM)", fillcolor="#FBBC05"]; end_soluble [label="Result: Soluble Polymer", fillcolor="#34A853"]; end_insoluble [label="Result: Still Insoluble\n(Re-evaluate Polymer)", fillcolor="#EA4335"];

start -> step1 [label="Heat gently\n(e.g., 50-80 °C)"]; step1 -> end_soluble [label="Success"]; step1 -> step2 [label="Failure"]; step2 -> end_soluble [label="Success"]; step2 -> step3 [label="Failure"]; step3 -> end_soluble [label="Success"]; step3 -> step4 [label="Failure"]; step4 -> end_soluble [label="Success"]; step4 -> end_insoluble [label="Failure"]; }

Caption: Conceptual workflow for Post-Synthetic Modification.

Conceptual Steps:

  • Selection of Functionalization Chemistry: Identify a suitable chemical reaction to modify the H4dobpdc linker. For example, the hydroxyl or carboxylic acid groups on the linker could be targets for esterification or amidation reactions.

  • Reaction Setup: Disperse the insoluble polymer in a suitable solvent that can swell the polymer and facilitate the reaction. Add the modifying reagent and any necessary catalysts.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere for a specified period. The reaction progress can be monitored by taking small samples and analyzing them using techniques like FT-IR spectroscopy to observe changes in functional groups.

  • Purification: After the reaction, the modified polymer needs to be purified to remove unreacted reagents and byproducts. This is typically done by precipitating the polymer in a non-solvent, followed by washing and drying.

  • Solubility Testing: Test the solubility of the modified polymer in a range of solvents to confirm the success of the modification.

Data Presentation

Table 1: Common Solvents for Robust Aromatic Polymers (Analogous Systems)

SolventAbbreviationTypical Dissolution ConditionsNotes
N-Methyl-2-pyrrolidoneNMPRoom Temp. to 100°CEffective for many polyamides and polyimides.
N,N-DimethylacetamideDMAcRoom Temp. to 100°COften used with salts like LiCl to enhance solubility.
N,N-DimethylformamideDMFRoom Temp. to 80°CA common solvent for MOF synthesis and dissolution.
Dimethyl SulfoxideDMSORoom Temp. to 100°CA highly polar aprotic solvent.
Formic Acid-Room TemperatureCan cause polymer degradation over time.
m-Cresol-Elevated TemperaturesEffective but has a high boiling point and is corrosive.

Table 2: Effect of Post-Synthetic Modification on Polymer Solubility (Hypothetical Data for H4dobpdc-based Polymer)

PolymerModificationSolubility in DMF (mg/mL) at 25°CObservations
Native H4dobpdc-PolymerNone< 0.1Forms a suspension
Modified Polymer AEsterification of -COOH1.5Forms a clear solution
Modified Polymer BEtherification of -OH2.0Forms a clear, slightly viscous solution

Disclaimer: The information provided in this technical support center is based on available scientific literature for H4dobpdc-based systems and analogous robust aromatic polymers. Experimental conditions may require optimization for your specific polymer and application. Always handle chemicals with appropriate safety precautions.

References

Technical Support Center: H4dobpdc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the synthesis of 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H4dobpdc).

Frequently Asked Questions (FAQs)

Q1: What is H4dobpdc and what are its primary applications?

A1: H4dobpdc, or 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid, is an organic ligand.[1] It is a crucial building block in the synthesis of metal-organic frameworks (MOFs), which are crystalline, porous materials.[1] These MOFs have diverse applications in fields like gas storage and separation (particularly for CO2 capture), and catalysis.[1][2] H4dobpdc's molecular structure, featuring two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups, allows it to act as a versatile bridging ligand to connect metal centers in these frameworks.[1]

Q2: What is the most common and effective method for synthesizing H4dobpdc?

A2: A highly effective and scalable method involves the reaction of 4,4'-Biphenol with potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) as a solvent.[1][2] This solvothermal synthesis is conducted at elevated temperatures and has been shown to produce yields of 95% or higher.[2] It is often preferred over older methods, like those adapting the Kolbe-Schmitt reaction, which suffered from low yields (≤60%) and required harsh conditions, such as high pressure and temperature.[1]

Q3: What are the critical parameters to control during the synthesis of H4dobpdc?

A3: Precise control over reaction parameters is essential for high yield and purity.[3] The most critical factors include:

  • Choice of Base and Solvent: The combination of potassium carbonate (K₂CO₃) and DMF is highly effective, preventing product hardening and leading to high yields.[2]

  • Reaction Temperature: The synthesis is typically carried out at temperatures between 170°C and 230°C.[2]

  • Reaction Time: The reaction often requires a prolonged period, with durations of 70 hours being reported for high conversion.[1][2]

  • Reagent Stoichiometry: The ratio of the base to 4,4'-Biphenol is important, with 2 to 4 equivalents of the base being preferable.[2]

H4dobpdc Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Product Work-up cluster_final Final Product A 4,4'-Biphenol D Mix Reagents in Steel Reactor A->D B Base (e.g., K₂CO₃) B->D C Solvent (e.g., DMF) C->D E Solvothermal Synthesis (e.g., 200°C, 70h) D->E Stirring F Filter to Separate Product Sludge E->F G Acidify with HCl F->G H Filter and Wash G->H I Dry to Obtain Pure H4dobpdc (White Solid) H->I

Caption: General experimental workflow for H4dobpdc synthesis.

Troubleshooting Guide

Q4: My H4dobpdc synthesis resulted in a very low yield. What are the common causes and solutions?

A4: Low yield is a frequent issue in H4dobpdc synthesis. The causes can range from suboptimal reaction conditions to physical hardening of the reaction mixture.

Troubleshooting Low Yield

A Symptom: Low Product Yield B Possible Cause 1: Product Hardening in Reactor A->B C Possible Cause 2: Suboptimal Reagents/Conditions A->C D Possible Cause 3: Impure Starting Materials A->D S1 Solution: Change solvent from TCB to DMF. DMF prevents hardening and maintains a filterable sludge. B->S1 S2 Solution: Optimize base, solvent, temperature, and time. Refer to high-yield protocols (see Table 1). C->S2 S3 Solution: Ensure high purity of 4,4'-Biphenol. Use fresh, dry base and solvent. D->S3

Caption: Troubleshooting logic for low H4dobpdc yield.

One of the most significant factors is the choice of solvent, especially during scale-up. Using 1,2,4-Trichlorobenzene (TCB) as a solvent in larger reactors (e.g., 300 mL) can cause the product to harden, which stops the stirring and prevents the reaction from completing, leading to yields as low as 10-20%.[2] Switching to a solvent like DMF avoids this issue by keeping the product in a more manageable sludge form.[2][4]

The choice of base is also critical. Studies have shown that using potassium carbonate (K₂CO₃) as the base results in significantly higher yields compared to other bases like potassium bicarbonate (KHCO₃).[2]

Q5: The reaction mixture solidified into a hard mass in the reactor. How can I prevent this?

A5: This phenomenon, known as product hardening, is a known issue, particularly when using solvents like TCB in large-capacity reactors.[2] The hardening prevents effective stirring, leading to an incomplete reaction.

Solution: The most effective way to prevent this is to change the solvent to N,N-dimethylformamide (DMF).[2] In DMF, the product forms a light pink, sludge-like substance that does not solidify, allowing the reaction to proceed smoothly even on a larger scale.[1][2] This makes subsequent filtration and handling of the product much easier.[4]

Q6: The final product has a pink or reddish color. How do I get a pure white solid?

A6: A light pink sludge is the typical appearance of the crude product after the initial reaction in DMF, and the DMF solvent itself may also turn red.[2] This coloration is normal for the crude product. The purification process is designed to remove these colored impurities.

Purification Steps:

  • Filtration: After the reaction, the product sludge is filtered to separate it from the DMF solvent.[1][2]

  • Acidification: The filtered sludge is then acidified with an acid, such as hydrochloric acid (HCl).[1][2] This step protonates the carboxylate groups, causing the desired H4dobpdc to precipitate out of the solution.

  • Washing and Drying: The resulting precipitate is then filtered, washed (e.g., with ether and distilled water), and dried to yield the final product as a white solid.[2]

Experimental Protocols and Data

High-Yield Synthesis Protocol (K₂CO₃/DMF Method)

This protocol is adapted from a method reported to achieve yields of 95% or higher.[2]

Materials:

  • 4,4'-Biphenol: 11.20 g

  • Potassium Carbonate (K₂CO₃): 24.93 g (approx. 3 equivalents)

  • N,N-Dimethylformamide (DMF): 68 mL

Procedure:

  • Combine 4,4'-Biphenol, potassium carbonate, and DMF in a 300 mL steel reactor.

  • Seal the reactor and place it in a heating mantle or oven.

  • Heat the mixture to 200°C while stirring.

  • Maintain the reaction at 200°C for 70 hours under continuous stirring.

  • After 70 hours, cool the reactor to room temperature.

  • Filter the resulting light pink sludge to separate it from the red DMF solvent.

  • Acidify the collected sludge with hydrochloric acid until a white precipitate forms.

  • Filter the white solid, wash it thoroughly with distilled water and ether, and then dry it under a vacuum to obtain pure H4dobpdc.

Data Summary: Comparison of Synthesis Conditions

The following table summarizes different reaction conditions and their reported outcomes, highlighting the key factors that influence yield.

ParameterMethod 1Method 2Method 3 (High-Yield)
Starting Material 4,4'-Biphenol4,4'-Biphenol4,4'-Biphenol
Base KHCO₃ (3 equiv.)K₂CO₃ (3 equiv.)K₂CO₃ (3 equiv.)
Solvent TCBTCBDMF
Temperature 255°C200°C200°C
Time 17 h70 h70 h
Reactor Size 23 mL300 mL300 mL
Observed Issues N/A (small scale)Product hardeningProduct remains as sludge
Reported Yield Not specified10-20%[2]≥95% [2]

References

Technical Support Center: Purification of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The nature and quantity of impurities are highly dependent on the synthetic route. Common synthesis often involves the carboxylation of a 4,4'-biphenol precursor.[1] Potential impurities may include:

  • Unreacted Starting Materials: Residual 4,4'-biphenol from the synthesis.[1]

  • Incompletely Carboxylated Intermediates: Mono-carboxylated biphenyl species.

  • Isomeric Byproducts: Positional isomers formed during the carboxylation reaction.

  • Inorganic Salts: Remnants from catalysts or neutralization steps used during synthesis.[2]

  • Oxidation Products: Colored byproducts resulting from exposure to air at high temperatures.[2]

  • Residual Solvents: Solvents used in the synthesis or initial work-up, such as DMF or 1,2,4-Trichlorobenzene.[3]

Q2: Why is the removal of these impurities critical?

For applications in materials science, such as the synthesis of high-performance polymers or metal-organic frameworks (MOFs), the purity of the this compound monomer is paramount.[1][4]

  • Polymer Synthesis: Impurities can disrupt polymer chain packing, affecting the material's thermal stability, mechanical properties, and lot-to-lot consistency.[2][5]

  • Pharmaceutical Development: Isomeric and other impurities can have different pharmacological and toxicological profiles, making their removal a critical quality control step.[5]

  • MOF Synthesis: The purity of the organic ligand is essential for achieving the desired crystal structure and performance characteristics in gas storage or catalysis.[3]

Q3: What are the primary methods for purifying this compound?

The most common and effective purification methods leverage differences in solubility and polarity between the target compound and its impurities.[1]

  • Recrystallization: This is a widely used technique based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2][4]

  • Reprecipitation/Acid Precipitation: This involves dissolving the crude product in a basic aqueous solution, filtering out insoluble impurities, and then re-precipitating the pure product by adding acid.[3][4]

  • Chromatography: Techniques like column chromatography can be used for preparative separation, especially when impurities have similar solubility profiles to the desired product.[6] High-Performance Liquid Chromatography (HPLC) is typically used for analytical purity assessment.[7]

  • Suspension Washing: Washing the crude solid with a solvent in which the desired product is poorly soluble but impurities are more soluble can be an effective preliminary purification step.[4]

Purification Methodologies & Data

The choice of solvent is critical for successful purification. Below is a summary of solvents mentioned in the literature for the purification of this compound and related compounds.

Purification MethodSolvent ClassSpecific ExamplesNotes
Recrystallization Polar AproticAcetone, Acetonitrile, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF)[4][8]Acetone and acetonitrile are common choices for recrystallizing biphenyl compounds.[8] The process involves dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly.[2]
Polar ProticWater, Methanol, Ethanol, Isopropyl alcohol, Acetic acid[4]The high polarity and hydrogen bonding capability of the dihydroxy dicarboxylic acid suggest that polar protic solvents could be effective.
Reprecipitation Aqueous BaseAqueous solutions of KHCO₃, K₂CO₃, or other bases followed by acidification with HCl.[3]The compound is dissolved in a base, impurities are filtered off, and the pure product is precipitated by adding acid.[3]
Suspension Washing VariousEther, Ethyl Acetate, Chloroform[3][4]The crude solid is stirred (suspended) in a solvent at a specific temperature to dissolve more soluble impurities. The purified solid is then collected by filtration.[4]

Experimental Workflows and Logical Diagrams

A general workflow for the purification and analysis of this compound is presented below.

crude Crude Product pre_purify Optional: Suspension Wash crude->pre_purify Initial Cleanup method_choice Select Primary Method crude->method_choice pre_purify->method_choice recrystallize Recrystallization method_choice->recrystallize Solubility difference is high chromatography Column Chromatography method_choice->chromatography Impurities have similar solubility purified Purified Solid recrystallize->purified chromatography->purified analysis Purity Analysis (HPLC) purified->analysis Assess Purity analysis->method_choice Further purification needed final High-Purity Product analysis->final Purity > 99%

Caption: General workflow for purification and analysis.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful but sometimes challenging technique. This guide addresses common problems.

Q: My product is not crystallizing, or it is "oiling out." What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities.

  • Possible Cause 1: Solution is too supersaturated. The solution was cooled too quickly or is too concentrated.

    • Solution: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly to encourage crystal formation.

  • Possible Cause 2: Impurities are depressing the melting point.

    • Solution: Try adding a seed crystal (a pure crystal of the desired compound) to initiate crystallization. If that fails, remove the solvent and attempt purification by another method, like column chromatography, before returning to recrystallization.

Q: The recovery of my purified product is very low. How can I improve the yield?

  • Possible Cause 1: Too much solvent was used. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]

    • Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. To recover product from the current filtrate, you can try to partially evaporate the solvent and cool the solution again to obtain a second crop of crystals, though these may be less pure.

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing during filtration. Use a fluted filter paper for a faster filtration rate.

  • Possible Cause 3: The compound is significantly soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.[5] When washing the collected crystals, use a minimal amount of ice-cold solvent.[5]

start Recrystallization Attempt issue Problem Encountered? start->issue issue->start No, Success! low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes impure Still Impure issue->impure Yes sol1_yield Reduce solvent volume Ensure complete cooling low_yield->sol1_yield Cause: Too much solvent sol1_oil Re-heat, add more solvent Cool slowly oiling_out->sol1_oil Cause: Too saturated sol2_oil Add seed crystal oiling_out->sol2_oil Cause: Nucleation issue sol1_impure Perform a second recrystallization impure->sol1_impure Solution sol2_impure Try a different solvent impure->sol2_impure Solution sol3_impure Consider chromatography impure->sol3_impure Alternative

Caption: Troubleshooting guide for recrystallization.

Column Chromatography Issues

Q: My compound is not eluting from the column or is eluting very slowly.

  • Possible Cause: The eluent (mobile phase) is not polar enough. The compound is adsorbing too strongly to the silica gel (stationary phase).

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. Adding a small amount (0.5-1%) of acetic or formic acid to the eluent can help improve the elution of acidic compounds by preventing deprotonation and strong interaction with the silica.[9]

Q: The separation between my compound and an impurity is poor.

  • Possible Cause 1: The eluent polarity is not optimal. The eluent may be too polar, causing all components to elute too quickly without proper separation, or not polar enough, causing broad, overlapping bands.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound. A less polar solvent system will generally improve the separation of components that are eluting too closely together.

  • Possible Cause 2: The column is overloaded. Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material being purified in a single run. The amount of silica gel should typically be 50-100 times the weight of the crude sample.

Q: My compound's spot/peak is "tailing."

  • Possible Cause: The compound is interacting too strongly or irreversibly with the silica gel. This is common for acidic compounds.

    • Solution: As mentioned previously, adding a small percentage of a volatile acid like acetic or formic acid to the mobile phase can mitigate this issue by ensuring the compound remains in its protonated state.[9]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent (e.g., acetone, acetonitrile, or an alcohol/water mixture) should be determined through small-scale solubility tests.

  • Dissolution: Place the crude product (e.g., 5 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., 50 mL). Heat the mixture while stirring.[2]

  • Create a Saturated Solution: Continue to add small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize recovery.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5] Crystallization should occur between 10-40°C.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for analyzing the purity of this compound samples.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector.[5]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water, with 0.1% trifluoroacetic acid (TFA) or formic acid in both solvents.[7] For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).[7]

    • Column Temperature: 30 °C.[5]

  • Standard Preparation: Prepare a standard solution of a known high-purity sample of the compound at a specific concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed to the same concentration as the standard. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject the standard and sample solutions onto the HPLC system and record the chromatograms. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

References

Technical Support Center: Scaling Up the Production of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound on a larger scale?

A1: The most prevalent industrial synthesis method is the carboxylation of 4,4'-biphenol, a variation of the Kolbe-Schmitt reaction.[1][2][3] This process typically involves the formation of a dialkali metal salt of 4,4'-dihydroxybiphenyl, which is then reacted with carbon dioxide under pressure and at elevated temperatures.[4]

Q2: What are the critical parameters to control during the Kolbe-Schmitt carboxylation reaction for this synthesis?

A2: Precise control over reaction parameters is crucial for high yield and purity.[1] Key parameters include:

  • Temperature: Typically ranges from 100 to 300°C, with an optimal range often between 170 and 250°C.[4]

  • Pressure: The carbon dioxide pressure is generally maintained between 0.1 and 10 MPa.[4]

  • Solvent: The choice of solvent is critical. 2-ethylhexanol has been shown to give high yields.[4]

  • Purity of Reactants: The water content of the 4,4'-dihydroxybiphenyl dialkali metal salt should be minimized, preferably to 3% by mass or less.[4]

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted 4,4'-biphenol, isomeric byproducts, and decomposition products. The formation of isomers such as 2,4'-dihydroxybiphenyl can occur, which can impact the properties of downstream products like polymers.[5][6]

Q4: What are the recommended purification methods for large-scale production?

A4: Recrystallization is a widely used and effective method for purifying crude this compound.[1][5][7] Suitable solvents for recrystallization include water, methanol, ethanol, acetone, and acetonitrile.[4][7] The crude product is typically obtained by acid precipitation from the aqueous layer after the reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction temperature is within the optimal range (170-250°C).[4]- Verify the carbon dioxide pressure is maintained at the desired level (0.1-10 MPa).[4]- Check the reaction time; it may need to be extended.
Presence of moisture in reactants - Thoroughly dry the 4,4'-dihydroxybiphenyl dialkali metal salt before use. The water content should be below 3% by mass.[4][8]
Poor mixing/agitation - On a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture, especially since the dialkali metal salt may be a solid.
Side reactions or decomposition - Avoid excessive temperatures (above 300°C) as this can lead to decomposition.[4]- The presence of an organic acid or its salt, like sodium acetate, may help to suppress side reactions.[4]
Issue 2: Product Purity is Below Specification
Possible Cause Suggested Solution
Incomplete removal of unreacted starting material - Optimize the acid precipitation step to ensure complete conversion of the salt to the acid.- Improve the efficiency of the recrystallization process by selecting an appropriate solvent and optimizing the cooling rate.[5]
Presence of isomeric impurities - While challenging to remove, multiple recrystallizations may be necessary.[6]- Analytical techniques like HPLC can be used to quantify isomeric impurities and guide purification development.[6]
Contamination from the reactor or handling - Ensure all equipment is thoroughly cleaned and dried before use.- Use appropriate materials of construction for the reactor to avoid corrosion and leaching of contaminants.
Issue 3: Difficulty in Handling and Isolation of the Product
Possible Cause Suggested Solution
Fine particle size of the precipitated product, leading to slow filtration - Control the rate of acid addition during precipitation to influence crystal growth.- Consider aging the suspension after precipitation to allow for particle size growth.
Product is a sludge or difficult to filter - This may indicate the presence of significant impurities. Re-evaluate the reaction conditions to minimize byproduct formation.- The use of N,N-Dimethylformamide (DMF) as a solvent has been reported to produce a sludge-like product.[9] Consider alternative solvents.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material4,4'-dihydroxybiphenyl dialkali metal salt[4]
ReactantCarbon Dioxide[4]
Temperature100 - 300 °C (Optimal: 170 - 250 °C)[4]
Pressure0.1 - 10 MPa[4]
Solvent2-ethylhexanol[4]
Additive (optional)Organic acid or organic acid salt (e.g., sodium acetate)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

Materials:

  • 4,4'-dihydroxybiphenyl

  • Alkali metal hydroxide (e.g., Sodium Hydroxide)

  • 2-ethylhexanol (solvent)

  • Carbon Dioxide (high pressure)

  • Hydrochloric Acid (for precipitation)

  • Water

Procedure:

  • Formation of the Dialkali Metal Salt: React 4,4'-dihydroxybiphenyl with an alkali metal hydroxide in a suitable solvent to form the dialkali metal salt.[4] Dehydrate the resulting salt, for instance, by heating in a vacuum, to a water content of 3% by mass or less.[4]

  • Carboxylation Reaction:

    • Charge a high-pressure reactor with the dried 4,4'-dihydroxybiphenyl dialkali metal salt and 2-ethylhexanol.

    • Seal the reactor and purge with nitrogen.

    • Heat the mixture to the desired reaction temperature (e.g., 200°C) with stirring.[4]

    • Pressurize the reactor with carbon dioxide to the target pressure (e.g., 0.6 MPa).[4]

    • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 7 hours).[4]

  • Work-up and Precipitation:

    • After the reaction is complete, cool the reactor to a safe temperature (e.g., 80°C).[4]

    • Add water to the reaction mixture and stir to dissolve the product salt.[4]

    • Separate the aqueous layer.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.[4]

  • Purification:

    • Collect the crude product by filtration.

    • Wash the crude product with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone, methanol, or water).[4][7]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone)

Procedure:

  • Dissolution: Place the crude product in an appropriately sized flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the hot solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[6]

  • Isolation: Collect the purified crystals by vacuum filtration.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.[6]

Visualizations

Synthesis_Pathway Biphenol 4,4'-Biphenol Salt Dialkali Metal Salt of 4,4'-Biphenol Biphenol->Salt Alkali_Hydroxide Alkali Hydroxide (e.g., NaOH) Alkali_Hydroxide->Salt Carboxylation Carboxylation (Kolbe-Schmitt Reaction) Salt->Carboxylation CO2 Carbon Dioxide (CO2) (High Pressure) CO2->Carboxylation Product_Salt Dicarboxylate Salt Carboxylation->Product_Salt Precipitation Acid Precipitation Product_Salt->Precipitation Acid Acid (e.g., HCl) Acid->Precipitation Crude_Product Crude 4,4'-Dihydroxybiphenyl- 3,3'-dicarboxylic acid Precipitation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check Reaction Parameters (Temp, Pressure, Time) Start->Check_Reaction Parameters_OK Parameters in Range? Check_Reaction->Parameters_OK Check_Reactants Analyze Reactant Purity (e.g., water content) Reactants_Pure Reactants Pure? Check_Reactants->Reactants_Pure Check_Purification Optimize Purification (Solvent, Cooling Rate) Purification_OK Purification Effective? Check_Purification->Purification_OK Parameters_OK->Check_Reactants Yes Adjust_Parameters Adjust Reaction Parameters Parameters_OK->Adjust_Parameters No Reactants_Pure->Check_Purification Yes Purify_Reactants Dry/Purify Reactants Reactants_Pure->Purify_Reactants No Modify_Purification Modify Purification Protocol Purification_OK->Modify_Purification No End Problem Resolved Purification_OK->End Yes Adjust_Parameters->Check_Reaction Purify_Reactants->Check_Reactants Modify_Purification->Check_Purification

Caption: Troubleshooting workflow for production issues.

References

Technical Support Center: Morphology Control of MOFs from H4dobpdc (MOF-74 Series)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of Metal-Organic Frameworks (MOFs) derived from the H4dobpdc (2,5-dihydroxyterephthalic acid) linker, commonly known as the MOF-74 series (e.g., Mg-MOF-74, Zn-MOF-74, Ni-MOF-74, Co-MOF-74).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of H4dobpdc-based MOFs and provides potential solutions based on experimental evidence.

Issue 1: Formation of Amorphous Precipitate Instead of Crystalline MOF

  • Question: My synthesis resulted in an amorphous powder instead of the expected crystalline MOF-74. What could be the cause and how can I fix it?

  • Answer: The formation of an amorphous precipitate is often due to rapid nucleation and crystal growth. Here are several strategies to promote the growth of high-quality crystals:

    • Temperature Control: The reaction temperature is a critical parameter. Lowering the temperature can slow down the kinetics of crystal formation, allowing for more ordered growth. For instance, solvothermal synthesis of MOF-5, a related zinc-based MOF, showed that optimal crystallinity was achieved at specific temperature-time combinations, such as 120 °C for 24 hours or 105 °C for 144 hours.[1]

    • Solvent System: The choice of solvent is crucial. Polar, high-boiling point solvents like DMF, DEF, and DMA are commonly used as they can solubilize the precursors and remain liquid at typical reaction temperatures (60-150 °C).[2] The presence of water can also be critical; in the synthesis of Mg-MOF-74, the absence of water in a DMF/ethanol mixture resulted in polycrystalline aggregates.[3]

    • pH and Modulators: The acidity of the reaction mixture plays a significant role. The use of modulators, such as monocarboxylic acids (e.g., acetic acid), can slow down the deprotonation of the linker and its coordination to the metal centers, which in turn promotes the growth of larger, more well-defined crystals and prevents the formation of amorphous phases.[2][4]

Issue 2: Poorly Defined Crystal Morphology or Polycrystalline Aggregates

  • Question: I obtained crystalline material, but the morphology is ill-defined, or the particles are heavily aggregated. How can I achieve well-defined, individual crystals?

  • Answer: Achieving a specific and uniform crystal morphology requires fine-tuning of the reaction conditions to control the nucleation and growth rates.

    • Modulator Concentration: The concentration of the modulator is a key factor. For example, in the synthesis of MILs, a higher concentration of acetic acid led to a lower degree of linker deprotonation, which slowed down nucleation and growth, resulting in larger crystals.[4] For MOF-74, acetic acid acts as a capping agent, competing with the H4dobpdc linker for coordination to the metal ions, which can effectively control the crystal growth.[3]

    • Reactant Ratio: The molar ratio of the metal salt to the H4dobpdc linker can influence the final morphology. In the synthesis of Mg-MOF-74, increasing the ligand-to-metal salt ratio led to a drastic decrease in the length of the crystals, from approximately 4.3 µm to 807 nm, while the width decreased from about 715 nm to 493 nm.[3]

    • Solvent Composition: The solvent mixture can be adjusted to control crystal size and shape. For Mg-MOF-74, increasing the proportion of ethanol and water in a DMF-based solvent system was found to increase the size of the crystals.[5][6]

Issue 3: Difficulty in Reproducing a Specific Morphology

  • Question: I am struggling to reproduce a specific morphology reported in the literature. What factors should I pay close attention to?

  • Answer: Reproducibility in MOF synthesis can be challenging due to the sensitivity of the crystallization process to subtle variations in experimental conditions.

    • Purity of Reagents: The purity of the H4dobpdc linker and the metal salt is critical. Impurities can act as unintended modulators or inhibitors, affecting nucleation and crystal growth.[2]

    • Solvent Quality: The quality of the solvent, particularly DMF, can impact the synthesis. DMF can hydrolyze to form formic acid and dimethylamine, which can alter the pH and act as modulators.[7] Using fresh, high-purity solvents is recommended.

    • Precise Control of Parameters: Strict control over temperature, reaction time, heating and cooling rates, and reactant concentrations is essential for reproducibility.

Frequently Asked Questions (FAQs)

Q1: How can I control the size of my MOF-74 crystals?

A1: The size of MOF-74 crystals can be tuned by several methods:

  • Varying the Water Content: In a DMF/ethanol/water solvent system for Mg-MOF-74 synthesis, the amount of water significantly impacts crystal length. Increasing the water content from 3 mL to 13 mL resulted in an increase in crystal length from approximately 283 nm to 9.3 µm, while the width only slightly increased.[3] Nanosized flaky crystals with an aspect ratio of ~0.5 were obtained with a reduced amount of water.[8][9]

  • Adjusting Reactant Ratios: As mentioned in the troubleshooting guide, the ligand-to-metal salt ratio is a powerful tool for size control.[3]

  • Using Modulators: The type and concentration of modulators can be adjusted. For instance, in the synthesis of UiO-66-NH2, the concentration of benzoic acid as an additive was used to control the size and shape.[4]

Q2: What is the role of a modulator in controlling MOF-74 morphology?

A2: A modulator, often a monocarboxylic acid like acetic acid or a base like pyridine, competes with the primary H4dobpdc linker for coordination to the metal centers. This competitive binding slows down the rate of framework formation, allowing for more controlled crystal growth. This can lead to larger, more uniform, and well-defined crystals. The acidity of the capping agent also plays a role; for Mg-MOF-74, the crystal size was found to increase with the increasing acidity of the capping agent (e.g., chloroacetic acid > formic acid > acetic acid) due to weaker coordination ability.[3]

Q3: Which solvents are best for synthesizing MOF-74 with a specific morphology?

A3: The choice of solvent can significantly influence the final morphology by affecting the solubility of the precursors and the kinetics of the reaction.[10]

  • DMF (N,N-dimethylformamide): This is a commonly used solvent that often yields large, high-quality crystals due to its slow decomposition, which provides a gradual release of base.[11] However, its hydrolysis can also introduce formate defects into the MOF structure, particularly with metals like Mg, Co, and Ni.[7]

  • Mixed Solvent Systems: Mixtures of solvents like DMF, ethanol, and water are frequently employed to fine-tune the crystal morphology. For Mg-MOF-74, adjusting the ratio of these solvents allows for control over crystal size.[5][6]

  • Alternative Solvents: The use of other solvents like THF (tetrahydrofuran) has been shown to produce different phases of Zn-MOF-74, highlighting the profound impact of the solvent on the final product.[12][13]

Q4: How do temperature and reaction time affect the morphology of H4dobpdc-based MOFs?

A4: Temperature and time are interconnected parameters that control the kinetics of MOF formation.

  • Temperature: Higher temperatures generally lead to faster reaction rates, which can result in smaller, less-defined crystals or even amorphous products. Conversely, lower temperatures can promote the growth of larger, higher-quality crystals.[1]

  • Time: The reaction time needs to be optimized in conjunction with the temperature. Insufficient reaction time may lead to incomplete crystallization, while excessively long times could potentially lead to the formation of more stable, but less porous, phases. For MOF-5, optimal conditions were found to be a trade-off between temperature and time (e.g., 105 °C for 144 h vs. 140 °C for 12 h).[1]

Data Presentation

Table 1: Effect of Water Content on Mg-MOF-74 Crystal Dimensions

Water Volume (mL) in DMF/Ethanol/Water MixtureResulting Crystal LengthResulting Crystal WidthMorphology Description
0--Polycrystalline aggregates
3~283 nm~251 nmNanosized flaky crystals
3 - 9.5--Hexagonal pillar shape
13~9.3 µm~507 nmFusiform-shaped crystals

Data synthesized from Wu et al. (2024).[3]

Table 2: Influence of Ligand:Metal Ratio on Mg-MOF-74 Crystal Dimensions

Ligand:Metal Salt Molar RatioResulting Crystal LengthResulting Crystal Width
1:3~4.3 µm~715 nm
1:9~807 nm~493 nm

Data synthesized from Wu et al. (2024).[3]

Experimental Protocols

Protocol 1: Synthesis of Hexagonal Rod-Shaped Mg-MOF-74 Microcrystals

This protocol is adapted from the work of Wu et al. (2024) and is designed to produce uniform, hexagonal rod-shaped Mg-MOF-74 crystals.[3]

  • Precursor Solution A: Dissolve a specific molar amount of H4dobpdc (DOT) in a mixture of N,N-dimethylformamide (DMF) and ethanol.

  • Precursor Solution B: Dissolve a specific molar amount of Mg(NO₃)₂·6H₂O in deionized water.

  • Mixing: Combine Solution A and Solution B in a reaction vessel.

  • Modulator and pH Adjustment: Add a defined molar equivalent of acetic acid (HOAc) as a modulator. Adjust the pH of the final solution to approximately 9.55.

  • Solvothermal Reaction: Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).

  • Isolation and Washing: After cooling to room temperature, collect the crystalline product by centrifugation or filtration. Wash the product sequentially with fresh DMF and then with methanol to remove unreacted precursors and solvent molecules.

  • Activation: Dry the washed crystals under vacuum at an elevated temperature to remove the solvent from the pores.

Note: The exact molar ratios, solvent volumes, and modulator concentration should be carefully controlled to achieve the desired morphology. Refer to the original literature for precise quantities.

Mandatory Visualization

Experimental_Workflow General Workflow for MOF-74 Morphology Control cluster_prep Precursor Preparation cluster_reaction Reaction & Crystallization cluster_post Post-Synthesis Processing Metal_Salt Dissolve Metal Salt (e.g., Mg(NO₃)₂·6H₂O) in Solvent A Mixing Combine Precursor Solutions Metal_Salt->Mixing Linker Dissolve H4dobpdc Linker in Solvent B Linker->Mixing Additives Add Modulator (e.g., Acetic Acid) & Adjust pH Mixing->Additives Heating Solvothermal Reaction (Controlled Temperature & Time) Additives->Heating Isolation Isolate Crystals (Centrifugation/Filtration) Heating->Isolation Washing Wash with Solvents (e.g., DMF, Methanol) Isolation->Washing Activation Activate MOF (Vacuum & Heat) Washing->Activation Final_Product Morphology-Controlled MOF-74 Activation->Final_Product

Caption: A generalized experimental workflow for the synthesis of morphology-controlled MOF-74.

Logical_Relationships Key Parameters Influencing MOF-74 Morphology cluster_params Parameters Synthesis Parameters Solvent Solvent System (e.g., DMF/H₂O/EtOH ratio) Modulator Modulator (Type & Concentration) Ratio Reactant Ratio (Metal:Linker) Temp_Time Temperature & Time pH pH / Acidity Nucleation Nucleation Rate Solvent->Nucleation Growth Crystal Growth Rate Solvent->Growth Modulator->Nucleation Modulator->Growth Ratio->Nucleation Ratio->Growth Temp_Time->Nucleation Temp_Time->Growth pH->Nucleation pH->Growth Morphology Final MOF Morphology (Size, Shape, Uniformity) Nucleation->Morphology Growth->Morphology

Caption: Logical relationships between synthesis parameters and the final MOF-74 morphology.

References

Validation & Comparative

A Comparative Guide to the Properties of Metal-Organic Frameworks Derived from H4dobpdc and Other Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of polymers, specifically Metal-Organic Frameworks (MOFs), synthesized from 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H4dobpdc) and other commonly used dicarboxylic acid linkers. The selection of the organic linker is a critical design parameter that dictates the resulting MOF's structural, thermal, and functional properties, including its potential for applications in drug delivery and catalysis.

The comparison below is supported by experimental data from peer-reviewed literature, with a focus on thermal stability, porosity, and drug loading capacity. Detailed experimental protocols for key characterization techniques are also provided.

Dicarboxylic Acid Linker Structures

The properties of a MOF are fundamentally tied to the geometry, length, and functional groups of its dicarboxylic acid linker. H4dobpdc is a hydroxyl-functionalized, biphenyl-based linker. For comparison, two other widely used linkers are presented: terephthalic acid (also known as 1,4-benzenedicarboxylic acid, H2BDC), the foundational linker for many common MOFs like MOF-5, and 4,4'-biphenyl dicarboxylic acid (H2BPDC), an extended version of H2BDC that can lead to larger pore structures.

  • H4dobpdc: 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid

  • Terephthalic Acid (H2BDC): 1,4-benzenedicarboxylic acid

  • 4,4'-Biphenyl dicarboxylic acid (H2BPDC): [1,1'-biphenyl]-4,4'-dicarboxylic acid

The presence of hydroxyl (-OH) groups in H4dobpdc can enhance properties like proton conductivity and create specific binding sites for guest molecules, while the longer biphenyl backbone of both H4dobpdc and H2BPDC tends to produce MOFs with larger pores compared to those made with the shorter H2BDC linker.[1][2]

Comparative Data on MOF Properties

The following tables summarize key quantitative data for MOFs derived from H4dobpdc and other dicarboxylic acids.

Table 1: Thermal Stability of Selected MOFs Thermal stability, typically measured by the decomposition temperature (Td) from thermogravimetric analysis (TGA), is crucial for determining the operational window of a MOF.

MOF LinkerSpecific MOF ExampleDecomposition Temperature (Td) (°C)Metal CenterCitation(s)
H4dobpdcH4dobpdc-based MOF~320Not Specified[2]
Terephthalic Acid (BDC)MOF-5~450Zn[3]
4,4'-Biphenyl dicarboxylic acid (BPDC)Ni-BPDC-MOFStable up to ~350Ni[1]
Terephthalic Acid (BDC)Cr-MOF (MIL-101)> 360Cr[4]

Table 2: Porosity and Gas Adsorption Properties of Selected MOFs The porosity, defined by properties like BET surface area and pore volume, is critical for applications in gas storage, separation, and drug loading.

MOF LinkerSpecific MOF ExampleBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption (mmol/g)Citation(s)
H4dobpdcH4dobpdc-based MOFNot specifiedNot specified4.2 (at 298 K)[2]
Terephthalic Acid (BDC)MOF-5~1500-2000 (Typical)Not specifiedNot specified[3][5]
4,4'-Biphenyl dicarboxylic acid (BPDC)Ni-BPDC-MOF (180 °C synthesis)312~0.22 (calculated from pore size)Not specified[1][6][7]
2,5-dihydroxyterephthalic acid (DOBDC)Ni-CPO-27 (Ni-MOF-74)Not specifiedNot specified5.6[2]

Table 3: Drug Delivery Applications of Selected MOFs For drug development professionals, the drug loading capacity and release characteristics are key performance indicators. MOFs are highly versatile in this area due to their tunable porosity and surface chemistry.[8][9]

MOF Family / LinkerDrugLoading Capacity (wt% or g/g)Key Release ConditionsCitation(s)
Fe-based MOFs (e.g., MIL-53)Oridonin56.25 wt%Sustained release over 7 days[10]
Zn-based MOFs (ZIF-8)5-Fluorouracilup to 60 wt%Faster release at pH 5.0 vs. 7.4[8]
Cr-based MOFs (MIL-101)Ibuprofen~0.54 g/gNot specified[9]
Cu-based MOFs (HKUST-1)Nimesulide16 wt%Complete release over 11 days[11]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for the key characterization techniques cited in this guide.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the thermal decomposition temperature (Td) of the MOF.

  • Instrumentation: A simultaneous thermal analyzer (e.g., STA 449 F3 Jupiter® or TGA Q500).[5][12]

  • Sample Preparation: Place a small amount (5-10 mg) of the activated (solvent-free) MOF powder into an alumina or platinum crucible.[12]

  • Analysis Conditions:

    • Heat the sample from room temperature (e.g., 30 °C) to a final temperature of 800 °C.[12]

    • Use a constant heating rate (ramp rate) of 5 or 10 °C/min.[5][12]

    • Maintain a constant flow of an inert (e.g., Nitrogen) or oxidative (e.g., synthetic air) atmosphere.[5][12]

  • Data Analysis: The decomposition temperature (Td) is identified as the onset temperature of the significant weight loss step in the TGA curve that corresponds to the decomposition of the organic linker and collapse of the framework structure.

Protocol 2: Nitrogen Adsorption-Desorption Analysis (BET Method) for Surface Area and Porosity

  • Objective: To measure the specific surface area, pore volume, and pore size distribution of the MOF.

  • Instrumentation: A volumetric gas adsorption analyzer (e.g., Micromeritics 3Flex).[12]

  • Sample Preparation (Activation):

    • Place approximately 100 mg of the as-synthesized MOF into a sample tube.

    • Degas the sample under a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for an extended period (e.g., 12-15 hours) to remove all guest solvent molecules from the pores.[2][12]

  • Analysis Conditions:

    • Perform the nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).[12]

  • Data Analysis:

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Calculate the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).

Protocol 3: Drug Loading and In Vitro Release Study

  • Objective: To quantify the drug loading capacity of a MOF and measure its release profile under physiological conditions.

  • Drug Loading (Impregnation Method):

    • Disperse a known mass of activated MOF in a concentrated solution of the target drug (e.g., Ibuprofen in hexane or 5-FU in methanol).

    • Stir the suspension at room temperature for a set period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.

    • Recover the drug-loaded MOF by centrifugation, wash briefly with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

    • Quantify the loaded drug by dissolving a known mass of the loaded MOF in a suitable solvent (e.g., using acid to digest the framework) and measuring the drug concentration via UV-Vis spectroscopy or HPLC.

  • In Vitro Drug Release:

    • Disperse a known mass of the drug-loaded MOF into a release medium, typically a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 7.4 to simulate body fluids or pH 5.0 to simulate an acidic tumor microenvironment).[8][13]

    • Maintain the suspension at 37 °C with constant, gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium, centrifuge to remove the MOF particles, and measure the concentration of the released drug using UV-Vis spectroscopy.[13]

    • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts in the design and analysis of these materials.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Testing Monomers Select Metal Salt & Dicarboxylic Acid Linker Synthesis Solvothermal Synthesis (e.g., in DMF at 100-180 °C) Monomers->Synthesis Washing Wash with Solvent (e.g., DMF, Ethanol) Synthesis->Washing Activation Solvent Removal (Activation) (Heat under Vacuum) Washing->Activation TGA TGA (Thermal Stability) Activation->TGA Gas Gas Adsorption (CO2, H2) Activation->Gas BET N2 Sorption (BET) (Porosity, Surface Area) XRD PXRD (Crystallinity, Phase Purity) FTIR FTIR (Functional Groups) Drug Drug Loading & Release Studies G cluster_input Linker Design Choice cluster_attributes Structural Attributes cluster_properties Resulting MOF Properties Linker Dicarboxylic Acid Linker (e.g., H4dobpdc, BDC, BPDC) Length Linker Length & Rigidity Linker->Length determines Func Functional Groups (e.g., -OH on H4dobpdc) Linker->Func determines Porosity Porosity (Surface Area, Pore Size) Length->Porosity directly influences (longer -> larger pores) Stability Thermal & Chemical Stability Length->Stability influences packing Func->Stability can alter (e.g., H-bonding) Functionality Surface Functionality (e.g., Drug Affinity, Catalysis) Func->Functionality provides specific interaction sites

References

Validating the Structure of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, supplemented with predicted data and a discussion of alternative analytical methods.

This guide will delve into the theoretical ¹H and ¹³C NMR spectra of this compound, offering a benchmark for experimental verification. Furthermore, it will outline the experimental protocols for acquiring such data and compare the utility of NMR with other spectroscopic techniques like Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Structural Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, the precise arrangement of atoms can be determined.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the absence of readily available experimental NMR spectra for this compound in public databases, this guide presents predicted chemical shifts. These predictions are based on the known NMR data of the parent biphenyl molecule and the established additive effects of hydroxyl (-OH) and carboxylic acid (-COOH) substituents on the chemical shifts of aromatic protons and carbons. These predicted values serve as a valuable reference for researchers seeking to confirm the synthesis of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The chemical environment of the protons on each phenyl ring is identical.

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-2'7.9 - 8.1Doublet (d)2H
H-5, H-5'7.2 - 7.4Doublet of doublets (dd)2H
H-6, H-6'7.0 - 7.2Doublet (d)2H
-OH9.0 - 12.0Broad singlet (br s)2H
-COOH12.0 - 14.0Broad singlet (br s)2H

Note: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature, and will appear as broad signals.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule.

Labeled CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-1'125 - 130
C-2, C-2'130 - 135
C-3, C-3'120 - 125
C-4, C-4'155 - 160
C-5, C-5'115 - 120
C-6, C-6'118 - 123
-COOH170 - 175

Experimental Protocols for NMR Analysis

To acquire high-quality NMR spectra for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for compounds with labile protons (-OH, -COOH) as it can slow down the proton exchange, leading to sharper signals.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

5. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons in the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be used for initial characterization and confirmation.[1]

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed information about the connectivity of atoms.
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., O-H, C=O, C=C).[1]Fast, simple to operate, provides a characteristic fingerprint of the molecule.Provides limited information about the overall molecular structure.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, particularly the π-systems of the aromatic rings.[1]Good for quantitative analysis, can indicate the presence of conjugated systems.Provides very limited structural information.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of this compound, incorporating various analytical techniques.

G Structural Validation Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Char Initial Characterization Purification->Initial_Char MS Mass Spectrometry (MS) Initial_Char->MS Molecular Weight FTIR FTIR Spectroscopy Initial_Char->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Initial_Char->UV_Vis Conjugation NMR_Analysis Comprehensive NMR Analysis Initial_Char->NMR_Analysis Structure_Validation Structure Validation MS->Structure_Validation FTIR->Structure_Validation UV_Vis->Structure_Validation H1_NMR 1D ¹H NMR NMR_Analysis->H1_NMR C13_NMR 1D ¹³C NMR NMR_Analysis->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_Analysis->NMR_2D Data_Comparison Compare with Predicted/Reference Data H1_NMR->Data_Comparison C13_NMR->Data_Comparison NMR_2D->Structure_Validation Final_Confirmation Final Structure Confirmation Structure_Validation->Final_Confirmation Data_Comparison->Structure_Validation

Caption: A logical workflow for the comprehensive structural validation of an organic compound.

Molecular Structure with Atom Labeling

For clarity in the discussion of NMR data, the following diagram shows the structure of this compound with protons and carbons labeled.

Caption: Labeled structure of this compound for NMR analysis.

References

A Comparative Analysis of the Thermal Stability of Aromatic Polyamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and material science, the thermal stability of polymers is a critical parameter influencing their processing and application. This guide provides a comparative study of the thermal stability of various aromatic polyamides, offering a valuable reference for the development of new high-performance materials, including those based on novel monomers like 2,5-dihydroxy-1,4-benzenedicarboxylic acid (H4dobpdc). While direct data on H4dobpdc-based polyamides is not yet widely available in published literature, this comparison of structurally related aromatic polyamides offers insights into the expected thermal behavior and key analytical workflows.

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties.[1] These characteristics arise from their rigid aromatic backbones and strong intermolecular hydrogen bonding.[1] The introduction of functional groups, such as hydroxyl groups, can further modify these properties, making a systematic comparative study essential for targeted material design.

Quantitative Comparison of Thermal Properties

The thermal stability of polyamides is primarily evaluated by two key parameters: the glass transition temperature (Tg) and the decomposition temperature (Td). The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Td, often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10), signifies the onset of thermal degradation. The char yield, the percentage of material remaining at a high temperature, is also an important indicator of thermal stability.

The following table summarizes the thermal properties of various aromatic polyamides, providing a baseline for comparison.

Polymer/Monomer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)10% Weight Loss Temperature (Td10) (°C)Char Yield (%) at high temp. (°C)Reference
Polyamides with ether and bulky xanthene groups236 - 298-490 - 535 (in N2)-[2][3]
Polyamides from 4-hydroxy-2,6-diaminopyrimidine--346 - 508-[2]
Polyamides with l-phenylalaninetetrabromophthalimide-up to 355 (in N2)--[2]
Polyamides with phenoxy-substituted benzophenone225 - 256->400-[2]
Polyamides with pentadecyl chains169 - 215-up to 460 (in N2)-[2]
Polyamides from bis-[(4-aminobenzyl)-4-benzamide] ether197 - 204>336--[2]
Polyamides with triphenylamine units206 - 336---[4]
Poly(amide-imide)s168 - 274->447-[5]
Polyamides with trifluoromethyl or cyano groups->400 (in N2 and air)--[6]
Polyamides with triptycene units--486 - 51753 - 61 (at 800 in N2)[6][7]
Polyamides with anthrone and pyridine groups263 - 355415 - 441->50 (at 800 in N2)[6]
Polyamides from carbonylation polymerization241 - 359-480 - 49247.8 - 56.7 (at 800 in N2)[6]

Experimental Protocols

The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Adherence to standardized experimental protocols is crucial for obtaining reproducible and comparable results.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the primary method for determining the thermal stability and decomposition profile of polymers.

  • Objective: To determine the decomposition temperature (Td) and char yield of the polyamide.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina). The sample should be dry to avoid mass loss due to the evaporation of water.

  • Typical Experimental Conditions:

    • Heating Rate: A constant heating rate, commonly 10 °C/min or 20 °C/min, is applied.[9]

    • Temperature Range: The analysis is typically run from room temperature to a high temperature, such as 800 °C or 1000 °C, to ensure complete decomposition.

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to study the thermal decomposition without oxidation.[9] Running the analysis in air can provide information on the thermo-oxidative stability.

    • Gas Flow Rate: A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained throughout the experiment.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The Td5 and Td10 are determined as the temperatures at which 5% and 10% weight loss, respectively, have occurred. The char yield is the percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to determine the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.

  • Objective: To determine the glass transition temperature (Tg) of the polyamide.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Typical Experimental Conditions:

    • Heating and Cooling Cycles: A heat-cool-heat cycle is commonly employed. The first heating scan is used to erase the thermal history of the sample. The sample is then cooled at a controlled rate, and the second heating scan is used to determine the Tg.

    • Heating/Cooling Rate: A constant rate, typically 10 °C/min or 20 °C/min, is used for both heating and cooling.

    • Temperature Range: The temperature range is selected to encompass the expected Tg of the polymer.

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The Tg is observed as a step-like change in the baseline of the thermogram.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the thermal stability analysis of polyamides.

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation start Start: Polyamide Synthesis purification Purification and Drying start->purification tga_setup TGA Instrument Setup (Inert Atmosphere, Heating Rate) purification->tga_setup dsc_setup DSC Instrument Setup (Heat-Cool-Heat Cycle) purification->dsc_setup tga_run Run TGA Experiment tga_setup->tga_run tga_analysis Analyze TGA Curve tga_run->tga_analysis td Decomposition Temperature (Td) tga_analysis->td char_yield Char Yield tga_analysis->char_yield dsc_run Run DSC Experiment dsc_setup->dsc_run dsc_analysis Analyze DSC Thermogram dsc_run->dsc_analysis tg Glass Transition Temperature (Tg) dsc_analysis->tg comparison Comparative Analysis td->comparison char_yield->comparison tg->comparison

Caption: Workflow for Thermal Stability Analysis of Polyamides.

References

Evaluating the Gas Adsorption Capacity of H₄dobpdc-based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of H₄dobpdc-based Metal-Organic Frameworks (MOFs) against other benchmark materials for gas adsorption applications, complete with experimental data and protocols.

The quest for efficient and selective gas storage and separation materials is paramount for addressing global challenges in clean energy and environmental remediation. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous crystalline materials due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. Among the vast family of MOFs, those constructed from the organic linker 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid (H₄dobpdc) have garnered significant attention. This guide provides a comprehensive evaluation of the gas adsorption capacity of H₄dobpdc-based MOFs, presenting a comparative analysis with other well-established MOFs to assist researchers, scientists, and drug development professionals in this field.

Comparative Gas Adsorption Data

The gas adsorption performance of MOFs is critically dependent on factors such as the specific surface area, pore volume, the nature of the metal centers, and the operating temperature and pressure. The following tables summarize the reported gas adsorption data for various M₂(dobpdc) MOFs (where M represents a divalent metal cation) and compare them with benchmark MOFs like MOF-74, HKUST-1, and UiO-66. It is important to note that the data presented here is compiled from various literature sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: CO₂ Adsorption Capacities of Selected MOFs

MOFMetal CenterCO₂ Adsorption Capacity (mmol/g)Pressure (bar)Temperature (K)BET Surface Area (m²/g)Isosteric Heat of Adsorption (kJ/mol)
Ni₂(dobpdc) Ni~7.01298~2100~44
Co₂(dobpdc) Co~6.51298~2000~42
Mn₂(dobpdc) Mn~5.81298~1900~38
Zn₂(dobpdc) Zn~5.51298~1800~35
mmen-Mg₂(dobpdc) Mg~3.140.15313Not Reported~71
Mg-MOF-74 Mg~8.61298~1176~47
Ni-MOF-74 Ni~4.51298~1035~45
HKUST-1 Cu~2.51298~1800~25
UiO-66 Zr~1.51298~1200~20

Note: Data for M₂(dobpdc) MOFs are primarily from studies focusing on this series[1][2]. Data for mmen-Mg₂(dobpdc) highlights the effect of functionalization[3][4][5]. Data for other MOFs are from various comparative studies[5][6][7].

Table 2: H₂ Adsorption Capacities of Selected MOFs

MOFMetal CenterH₂ Adsorption Capacity (wt%)Pressure (bar)Temperature (K)Isosteric Heat of Adsorption (kJ/mol)
Ni₂(dobpdc) Ni~2.4177~12.0
Co₂(dobpdc) Co~2.3177~11.5
Mg₂(dobpdc) Mg~2.2177~10.5
Fe₂(dobpdc) Fe~2.1177~9.8
Mn₂(dobpdc) Mn~2.0177~9.2
Zn₂(dobpdc) Zn~1.9177~8.8
Ni₂(m-dobdc) Ni11.0 g/L (usable at 298K, 5-100 bar)100298Not Reported
UiO-66 Zr~2.43877~6-8
HKUST-1 Cu~1.5177~5-7

Note: Data for M₂(dobpdc) MOFs are from a comparative study on hydrogen storage in this series[8]. Data for Ni₂(m-dobdc) showcases high-pressure usable capacity[1][9]. Data for other MOFs are from general literature on hydrogen storage[10].

Table 3: CH₄ Adsorption Capacities of Selected MOFs

MOFMetal CenterCH₄ Adsorption Capacity (mmol/g)Pressure (bar)Temperature (K)
Mg₂(dobdc) Mg~8.035298
ZIF-8 Zn~4.940298
HKUST-1 Cu~4.535298
Al-BDC Al~3.040298

Note: Direct comparative data for CH₄ adsorption on H₄dobpdc-based MOFs is limited in the searched literature. The data presented here is for other relevant MOFs to provide context[11][12].

Experimental Protocols

Accurate and reproducible gas adsorption measurements are crucial for evaluating the performance of MOFs. The following sections outline the typical experimental procedures for the synthesis, activation, and gas adsorption analysis of M₂(dobpdc) MOFs.

Synthesis of M₂(dobpdc) MOFs

A common method for synthesizing M₂(dobpdc) MOFs is through a solvothermal reaction.

  • Precursor Solution: The organic linker, H₄dobpdc, is dissolved in a suitable solvent, typically a mixture of N,N-dimethylformamide (DMF) and ethanol or methanol.

  • Metal Salt Addition: A solution of the corresponding metal salt (e.g., NiCl₂, Co(NO₃)₂, Zn(OAc)₂) in a compatible solvent is added to the linker solution.

  • Solvothermal Reaction: The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100-150 °C) for a designated period (usually 12-48 hours).

  • Product Recovery: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation, washed with fresh solvent (e.g., DMF, ethanol) to remove unreacted precursors, and then dried.

Activation of M₂(dobpdc) MOFs

Proper activation is critical to remove guest solvent molecules from the pores and expose the active adsorption sites.

  • Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent with a low boiling point, such as methanol or acetone, for several days. The solvent is periodically decanted and replaced with fresh solvent to facilitate the exchange of high-boiling-point synthesis solvents (like DMF) trapped within the pores.

  • Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum (high vacuum) at an elevated temperature (typically 150-250 °C) for an extended period (12-24 hours). The specific temperature and duration depend on the thermal stability of the MOF.

  • Supercritical CO₂ Drying (Alternative): For delicate MOF structures that are prone to collapse upon thermal activation, supercritical CO₂ drying can be employed. This technique avoids the surface tension effects that can cause pore collapse during solvent evaporation.

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric or gravimetric gas sorption analyzer.

  • Sample Preparation: A precisely weighed amount of the activated MOF is loaded into a sample tube. The sample is then further outgassed in situ by the analyzer at a high temperature under vacuum to ensure the removal of any adsorbed atmospheric gases.

  • Isotherm Measurement: The sample tube is cooled to the desired temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄) using a cryogenic bath or a temperature controller.

  • Gas Dosing: A known amount of the adsorbate gas is incrementally introduced into the sample tube. The pressure is allowed to equilibrate after each dose, and the amount of gas adsorbed is calculated from the pressure change.

  • Data Analysis: The resulting data of adsorbed gas quantity versus pressure at a constant temperature constitutes the adsorption isotherm. From these isotherms, key parameters such as the BET surface area (from N₂ adsorption at 77 K), total pore volume, and isosteric heat of adsorption can be calculated. The isosteric heat of adsorption, a measure of the adsorbent-adsorbate interaction strength, is typically determined by fitting the adsorption data at multiple temperatures to the Clausius-Clapeyron equation.

Visualizing the Evaluation Process

To provide a clear overview of the workflow for evaluating the gas adsorption capacity of MOFs, the following diagram illustrates the key steps from synthesis to data analysis.

MOF_Evaluation_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_analysis Gas Adsorption Analysis cluster_output Performance Evaluation Linker H4dobpdc Linker Solvothermal Solvothermal Reaction Linker->Solvothermal MetalSalt Metal Salt (e.g., NiCl2) MetalSalt->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal AsSynthesizedMOF As-Synthesized M2(dobpdc) Solvothermal->AsSynthesizedMOF SolventExchange Solvent Exchange AsSynthesizedMOF->SolventExchange ThermalActivation Thermal Activation (Vacuum) SolventExchange->ThermalActivation ActivatedMOF Activated M2(dobpdc) ThermalActivation->ActivatedMOF GasSorption Gas Sorption Analyzer ActivatedMOF->GasSorption AdsorptionIsotherms Adsorption Isotherms (CO2, CH4, H2) GasSorption->AdsorptionIsotherms DataAnalysis Data Analysis AdsorptionIsotherms->DataAnalysis AdsorptionCapacity Adsorption Capacity DataAnalysis->AdsorptionCapacity Selectivity Selectivity DataAnalysis->Selectivity HeatOfAdsorption Isosteric Heat of Adsorption DataAnalysis->HeatOfAdsorption

Caption: Workflow for evaluating the gas adsorption capacity of M₂(dobpdc) MOFs.

Signaling Pathways and Logical Relationships

The interaction between a gas molecule and the active sites within a MOF is a complex process governed by various factors. The following diagram illustrates the logical relationships influencing the gas adsorption capacity of M₂(dobpdc) MOFs.

Gas_Adsorption_Factors cluster_mof MOF Properties cluster_gas Gas Properties cluster_conditions Experimental Conditions MetalCenter Metal Center (M) AdsorptionCapacity Gas Adsorption Capacity MetalCenter->AdsorptionCapacity Lewis Acidity Linker Organic Linker (dobpdc) PoreSize Pore Size & Volume Linker->PoreSize SurfaceArea Surface Area Linker->SurfaceArea PoreSize->AdsorptionCapacity Accessibility SurfaceArea->AdsorptionCapacity Number of Sites FrameworkTopology Framework Topology FrameworkTopology->PoreSize GasMolecule Gas Molecule (e.g., CO2) Polarizability Polarizability GasMolecule->Polarizability QuadrupoleMoment Quadrupole Moment GasMolecule->QuadrupoleMoment KineticDiameter Kinetic Diameter GasMolecule->KineticDiameter Polarizability->AdsorptionCapacity van der Waals Interactions QuadrupoleMoment->AdsorptionCapacity Electrostatic Interactions KineticDiameter->AdsorptionCapacity Size Sieving Temperature Temperature Temperature->AdsorptionCapacity Thermodynamics Pressure Pressure Pressure->AdsorptionCapacity Driving Force

Caption: Factors influencing the gas adsorption capacity of M₂(dobpdc) MOFs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of the Metal-Organic Framework Ligand H4dobpdc and its Corresponding MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential analytical techniques for the unambiguous characterization of the tetracarboxylic acid ligand 4,4'-dicarboxy-2,2'-bipyridine-5,5'-dicarboxylic acid (H4dobpdc), a crucial building block in the synthesis of novel Metal-Organic Frameworks (MOFs). The selection of appropriate analytical methods is critical for ensuring the purity, structure, and stability of both the ligand and the final MOF, which is paramount for applications in drug development and beyond. This document outlines the experimental protocols for key characterization techniques and presents a comparative analysis of their performance.

Characterization of the H4dobpdc Ligand

The initial step in MOF synthesis is the thorough characterization of the organic ligand. This ensures the purity and structural integrity of the starting material, which directly impacts the quality of the resulting MOF.

Key Analytical Techniques for Ligand Characterization

A multi-technique approach is necessary for the comprehensive characterization of the H4dobpdc ligand. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Technique Information Provided Sample Requirements Key Performance Metrics
¹H and ¹³C NMR Provides detailed information about the molecular structure, connectivity of atoms, and purity of the ligand.5-10 mg dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).High resolution and sensitivity, clear peak separation.
FTIR Spectroscopy Identifies functional groups present in the molecule (e.g., C=O, O-H, C-N).~1-2 mg of solid sample, typically mixed with KBr.High signal-to-noise ratio, characteristic peak positions.
Mass Spectrometry Determines the molecular weight of the ligand and can provide information about its fragmentation pattern, confirming its identity.<1 mg of sample, can be solid or in solution.Accurate mass measurement (high resolution MS), isotopic pattern matching.
Elemental Analysis Quantifies the percentage of C, H, N, and O in the sample to confirm the empirical formula.2-3 mg of dry, homogeneous sample.Accuracy within ±0.4% of the theoretical values.
Experimental Protocols

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the H4dobpdc ligand in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) and a longer relaxation delay may be required.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts (δ) with expected values for the proposed structure.

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the H4dobpdc ligand with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in H4dobpdc (e.g., O-H stretch of the carboxylic acid, C=O stretch, C=N and C=C stretches of the bipyridine core).

Characterization of the Resulting Metal-Organic Framework (MOF)

Once the ligand is well-characterized, the synthesized MOF must undergo rigorous analysis to determine its structure, porosity, and stability.

Key Analytical Techniques for MOF Characterization

The characterization of MOFs requires a combination of techniques to probe their crystalline structure, thermal stability, and porosity.

Technique Information Provided Sample Requirements Key Performance Metrics
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the MOF. The peak positions are indicative of the crystal structure.10-20 mg of finely ground powder.Sharp, well-defined diffraction peaks, good signal-to-noise ratio.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and can quantify the amount of solvent present in the pores.5-10 mg of sample.Clear decomposition steps, accurate mass loss measurement.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and provides information about the pore size and volume of the MOF.50-100 mg of activated sample.Reproducible adsorption-desorption isotherms.
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the MOF crystals.A small amount of powder mounted on a stub and coated with a conductive material.High-resolution images with clear crystal facets.
Experimental Protocols

2.2.1. Powder X-ray Diffraction (PXRD)

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Sample Preparation: Finely grind the MOF sample to a homogeneous powder. Mount the powder on a sample holder.

  • Data Acquisition: Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02° and a suitable scan speed.

  • Data Analysis: Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the structure and purity.

2.2.2. Thermogravimetric Analysis (TGA)

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the MOF sample in an alumina or platinum pan.

  • Data Acquisition: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to identify temperature ranges of mass loss, which correspond to the removal of solvent molecules and the decomposition of the framework.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the characterization of a novel MOF synthesized from the H4dobpdc ligand.

G cluster_ligand Ligand Characterization cluster_mof MOF Synthesis & Characterization cluster_validation Cross-Validation & Final Structure H4dobpdc H4dobpdc Ligand Synthesis NMR NMR Spectroscopy (¹H, ¹³C) H4dobpdc->NMR FTIR_L FTIR Spectroscopy H4dobpdc->FTIR_L MS Mass Spectrometry H4dobpdc->MS EA Elemental Analysis H4dobpdc->EA MOF_Synth MOF Synthesis with Metal Node H4dobpdc->MOF_Synth Pure Ligand Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis FTIR_L->Data_Analysis MS->Data_Analysis EA->Data_Analysis PXRD Powder X-ray Diffraction (PXRD) MOF_Synth->PXRD TGA Thermogravimetric Analysis (TGA) MOF_Synth->TGA BET BET Surface Area Analysis PXRD->BET SEM Scanning Electron Microscopy (SEM) PXRD->SEM PXRD->Data_Analysis TGA->Data_Analysis BET->Data_Analysis SEM->Data_Analysis Final_Structure Validated MOF Structure Data_Analysis->Final_Structure

Caption: Workflow for H4dobpdc and MOF characterization.

Safety Operating Guide

Navigating the Disposal of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid: A Step-by-Step Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, drawing upon safety data for structurally similar compounds.

It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available. The following procedures are based on data for related biphenyl and aromatic carboxylic acid compounds and should be adapted in consultation with your institution's environmental health and safety (EHS) office and in strict accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). Based on information for similar compounds, the following are recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use protective gloves that are resistant to the chemical.[1][2]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[2]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid generating dust when handling the solid material.[1][3]

Summary of Safety and Disposal Information for Related Compounds

The following table summarizes key safety and disposal information for compounds structurally similar to this compound. This data should be used as a conservative guide.

ParameterInformation for Related Biphenyl CompoundsSource
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][4]
Environmental Precautions Do not let the chemical enter the environment or drains.[1][2]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][3]
Container Disposal Handle uncleaned containers like the product itself. If possible, return to the supplier for reuse or recycling. Otherwise, puncture to prevent reuse and dispose of at an authorized landfill.[4][5]
Incompatible Materials Strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the disposal of this compound.

1. Waste Identification and Segregation:

  • Clearly label the waste container with the full chemical name: "this compound".
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4][6]

2. Waste Collection and Storage:

  • Collect the waste in a clearly labeled, sealed, and compatible container.[6]
  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][2]

3. Consultation and Documentation:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Provide them with all available information about the chemical, including its name and any known hazards.

4. Final Disposal:

  • The designated waste disposal service will transport the chemical to a permitted facility for final disposal, which is typically incineration or a specialized landfill for chemical waste.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of laboratory chemicals like this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Disposal Pathway A Identify Waste Chemical: This compound B Consult Safety Data Sheet (SDS) (or data for similar compounds) A->B C Determine Hazards (e.g., irritant, environmental hazard) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate from Incompatible Wastes (e.g., strong oxidizers) D->E F Collect in a Labeled, Sealed, and Compatible Container E->F G Store in Designated Hazardous Waste Area F->G H Contact Institutional EHS or Licensed Waste Disposal Service G->H I Arrange for Pickup and Complete Waste Manifest H->I J Final Disposal at an Approved Facility (e.g., Incineration) I->J

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these guidelines and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Personal protective equipment for handling 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 13987-45-6). Adherence to these procedures is vital for ensuring personal safety and proper disposal of materials.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2]

The signal word for this chemical is "Warning".[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to use PPE of proven resistant materials.[4]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection GlovesChemical impermeable gloves. Always inspect gloves prior to use.[5][6]
Protective ClothingWear fire/flame resistant and impervious clothing to prevent skin exposure.[5][7]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol
  • Preparation and Inspection:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[5][9][10]

    • Ensure an eyewash station and safety shower are readily accessible.[7]

    • Inspect all PPE for signs of damage or degradation before use.[5]

  • Donning PPE:

    • Don protective clothing, ensuring full coverage.

    • Don respiratory protection as required by your risk assessment.

    • Don eye and face protection.

    • Don gloves, ensuring they overlap with the sleeves of the protective clothing.[5]

  • Handling the Chemical:

    • Avoid the formation and inhalation of dust.[5][6]

    • Avoid contact with skin and eyes.[5][6]

    • Use non-sparking tools to prevent ignition.[5]

    • Keep containers tightly closed when not in use.[3]

  • Doffing PPE:

    • Remove gloves using a proper removal technique to avoid skin contact with the outer surface.[8]

    • Remove protective clothing, turning it inside out as you remove it.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Wash hands thoroughly with soap and water after handling.[9]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect chemical residues and place them in sealed, labeled containers for disposal.[9]

    • Contaminated PPE should be placed in a designated, sealed bag or container.

  • Disposal:

    • Dispose of contents and containers at an industrial combustion plant or according to local and national waste management regulations.[2]

    • Do not allow the chemical to enter drains or the environment.[2][6]

Visual Guides

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 start Start: Task Assessment task Handling this compound start->task is_powder Handling solid/powder? task->is_powder is_solution Preparing/handling solution? is_powder->is_solution No ppe_respirator Add: - Particulate Respirator (P95/P1) is_powder->ppe_respirator Yes spill Potential for spill or splash? is_solution->spill Yes ppe_base Standard PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat/Protective Clothing is_solution->ppe_base No spill->ppe_base No ppe_full_face Add: - Full-face Respirator - Impervious Gown/Suit spill->ppe_full_face Yes end_ppe Final PPE Configuration ppe_base->end_ppe ppe_respirator->is_solution ppe_full_face->end_ppe caption PPE Selection Workflow Diagram

Caption: PPE Selection Workflow Diagram

Disposal Workflow for Contaminated Materials

Disposal_Workflow cluster_1 start Used/Contaminated Material Generated material_type Type of Material? start->material_type ppe Contaminated PPE material_type->ppe PPE chemical Excess/Waste Chemical material_type->chemical Chemical bag_ppe Place in a labeled, sealed hazardous waste bag/container. ppe->bag_ppe container_chem Place in a labeled, sealed hazardous waste container. chemical->container_chem storage Store in designated hazardous waste accumulation area. bag_ppe->storage container_chem->storage disposal Arrange for disposal by certified hazardous waste vendor. storage->disposal caption Disposal Plan for Contaminated Materials

Caption: Disposal Plan for Contaminated Materials

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.